Technical Documentation Center

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride
  • CAS: 142547-15-7

Core Science & Biosynthesis

Foundational

Solubility and stability of ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of Ethyl cis-2-Amino-1-Cyclopentane Carboxylate Hydrochloride This guide provides a comprehensive technical overview of the essential physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of Ethyl cis-2-Amino-1-Cyclopentane Carboxylate Hydrochloride

This guide provides a comprehensive technical overview of the essential physicochemical properties of ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, with a focus on its solubility and stability. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying scientific principles and provide actionable, field-tested protocols for characterization. The methodologies described herein are designed as self-validating systems to ensure the generation of robust and reliable data crucial for formulation development and regulatory compliance.

Introduction and Physicochemical Profile

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride is a cyclic β-amino acid ester. Such structures are of significant interest in medicinal chemistry as conformationally constrained building blocks for peptides and other pharmacologically active molecules.[1][2] The hydrochloride salt form is utilized to enhance the compound's stability and aqueous solubility.[3] A thorough understanding of its solubility and stability is paramount for its effective application, from early-stage discovery to formulation and manufacturing.

The compound typically presents as a white to off-white crystalline solid.[3][4] Key physicochemical properties gathered from supplier technical data are summarized below.

Table 1: Physicochemical Properties of Ethyl cis-2-Amino-1-Cyclopentane Carboxylate Hydrochloride

PropertyValueSource(s)
Molecular Formula C₈H₁₆ClNO₂[3][4][5]
Molecular Weight 193.67 g/mol [4][6]
Appearance White Crystalline Powder[4][5]
Melting Point 97-100 °C[4][5]
General Solubility Soluble in water[3][6]

Solubility Characterization

Solubility is a critical determinant of a compound's suitability for various applications, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. As a hydrochloride salt of a primary amine, the aqueous solubility of this compound is expected to be significantly influenced by pH.

Scientific Rationale for pH-Dependent Solubility

The structure contains two key ionizable groups: the primary amine (-NH₂) and the ethyl ester (-COOEt). The hydrochloride salt form indicates that the primary amine is protonated (-NH₃⁺) in the solid state.

  • In acidic to neutral pH (pH < ~8): The amine group will remain predominantly in its protonated, cationic form (R-NH₃⁺). This charged species is highly polar and readily interacts with water molecules, leading to higher aqueous solubility.

  • In alkaline pH (pH > ~10): The amine group will be deprotonated to its free base form (R-NH₂). This neutral species is significantly less polar, which will drastically reduce its aqueous solubility, potentially leading to precipitation.

The ester group is not readily ionizable but is susceptible to hydrolysis, particularly at pH extremes, which is a stability concern discussed in Section 3.0.

Protocol for Equilibrium Solubility Assessment (Shake-Flask Method)

This protocol describes the industry-standard shake-flask method for determining thermodynamic equilibrium solubility. The goal is to generate a pH-solubility profile.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a physiologically and industrially relevant pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).

  • Sample Preparation: Add an excess amount of ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride to vials containing a fixed volume of each buffer.

    • Scientist's Insight: "Excess" is key to ensuring that an equilibrium with the solid state is achieved. A visual confirmation of undissolved solid at the end of the experiment is a necessary checkpoint.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particulates.

    • Trustworthiness Check: This step is critical. Unfiltered solids will falsely elevate the measured solubility.

  • Dilution and Analysis: Accurately dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (See Section 4.0).

  • Data Reporting: Report the solubility in mg/mL or µg/mL at each pH and temperature.

Visualization of Solubility Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare pH Buffers add_compound Add Excess Compound prep_buffers->add_compound To vials equilibrate Equilibrate (e.g., 24h, 25°C) add_compound->equilibrate Agitate sample Collect Supernatant equilibrate->sample Settle filter_sample Filter (0.22 µm) sample->filter_sample dilute Dilute Filtrate filter_sample->dilute analyze Quantify by HPLC dilute->analyze report Report Solubility (mg/mL) analyze->report

Caption: Workflow for pH-dependent solubility determination.

Chemical Stability Assessment

Stability testing is essential to define storage conditions, shelf-life, and potential degradation pathways. For ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, the primary points of chemical instability are the ester and amine functionalities.

Potential Degradation Pathways
  • Ester Hydrolysis: This is the most probable degradation route in aqueous solutions. The ester can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid (cis-2-amino-1-cyclopentane carboxylic acid) and ethanol. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis.

  • Oxidation: While the molecule lacks highly susceptible moieties for oxidation, the amine group could be a site for oxidative degradation under harsh conditions (e.g., in the presence of peroxides or metal ions).

  • Solid-State Degradation: As a solid, the compound is likely more stable.[7] However, high temperature and humidity could facilitate hydrolysis if sufficient water is adsorbed. Photostability should also be assessed by exposure to UV/Vis light.

Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are used to intentionally degrade the compound to identify likely degradation products and establish a "stability-indicating" analytical method.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60-80 °C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Keep at room temperature or slightly heat (e.g., 40 °C).

    • Oxidation: Add 3% H₂O₂. Keep at room temperature.

    • Thermal: Heat the solution at 60-80 °C.

    • Photolytic: Expose the solution to light meeting ICH Q1B guidelines.

  • Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: At each time point, neutralize the acid and base samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Section 4.0). Compare the chromatograms of stressed samples to an unstressed control to identify new peaks (degradants).

    • Expertise in Action: The goal is to achieve 5-20% degradation. If degradation is too rapid, reduce the stress (lower temperature or acid/base concentration). If it's too slow, increase the stress.

Visualization of a Hypothetical Degradation Pathway

The diagram below illustrates the most likely degradation pathway: hydrolysis of the ethyl ester. This should be confirmed experimentally.

G Parent Ethyl cis-2-Amino-1-Cyclopentane Carboxylate HCl C₈H₁₅NO₂•HCl Degradant cis-2-Amino-1-Cyclopentane Carboxylic Acid C₆H₁₁NO₂ Parent->Degradant  Hydrolysis (H⁺ or OH⁻) Byproduct Ethanol C₂H₅OH Parent->Byproduct

Caption: Hypothetical ester hydrolysis degradation pathway.

Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any stability study. The method must be able to separate the parent compound from all potential degradation products and from impurities originating from the synthesis. A reverse-phase HPLC method with UV detection is typically the first choice.

Protocol for HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which offers good retention for moderately polar compounds.

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water. The acid modifier improves peak shape for the amine.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower viscosity.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from a stressed sample (ideally, a mix of acid- and base-stressed samples).

  • Wavelength Selection: Use a photodiode array (PDA) detector to analyze the peak for the parent compound and identify the wavelength of maximum absorbance (λₘₐₓ).

  • Method Optimization: Adjust the gradient slope, temperature, and flow rate to achieve a resolution of >2 between the parent peak and the nearest eluting degradant peak.

    • Self-Validating System: The ultimate test of a stability-indicating method is peak purity analysis (e.g., using a PDA detector). The parent peak in all stressed samples must be spectrally pure, confirming no degradants are co-eluting.

Conclusions and Recommendations

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride is a water-soluble, crystalline solid. Its aqueous solubility is expected to be highest in acidic to neutral conditions and decrease significantly in alkaline environments. The primary liability for this molecule is the ethyl ester, which is susceptible to hydrolysis, particularly under basic conditions.

Recommendations for Handling and Storage:

  • Storage: The solid material should be stored in a well-sealed container in a cool, dry place, protected from light.[7][8]

  • Solution Preparation: For optimal stability, aqueous solutions should be prepared in buffers with a pH between 4 and 6. Avoid highly acidic or, especially, highly alkaline conditions.

  • Formulation Development: A comprehensive pH-solubility and pH-stability profile, generated using the protocols outlined in this guide, is essential before committing to any formulation. The development of a validated, stability-indicating HPLC method is a non-negotiable first step in this process.

References

  • ResearchGate. Synthesis of cis-amino esters 7–9 and 13. Available from: [Link]. [Accessed January 27, 2026].

  • Molbase. cas 142547-15-7: ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, 99. Available from: [Link]. [Accessed January 27, 2026].

  • MDPI. Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Available from: [Link]. [Accessed January 27, 2026].

  • PMC - NIH. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Available from: [Link]. [Accessed January 27, 2026].

  • PMC - NIH. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. Available from: [Link]. [Accessed January 27, 2026].

  • ChemRxiv. Synthetic and analytical routes to the L-amino acid conjugates of cis-OPDA and their identification and quantification in plants. Available from: [Link]. [Accessed January 27, 2026].

  • Ing. Petr Švec - PENTA s.r.o. Cyclopentane - SAFETY DATA SHEET. Available from: [Link]. [Accessed January 27, 2026].

  • Carl ROTH. Safety Data Sheet: Cyclopentane. Available from: [Link]. [Accessed January 27, 2026].

  • PubChem. Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate | C10H18O3 | CID 69198385. Available from: [Link]. [Accessed January 27, 2026].

Sources

Protocols & Analytical Methods

Method

The Strategic deployment of Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride in Chiral Synthesis: A Guide for Researchers

In the landscape of modern medicinal chemistry and drug development, the demand for structurally novel and stereochemically defined molecular entities is insatiable. Chiral building blocks serve as the foundational keyst...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the demand for structurally novel and stereochemically defined molecular entities is insatiable. Chiral building blocks serve as the foundational keystones for the asymmetric synthesis of these complex molecules. Among these, ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride has emerged as a particularly valuable synthon. Its rigid cyclopentane core, coupled with the cis-stereochemical relationship between the amino and ester functionalities, provides a conformationally constrained scaffold that is highly sought after in the design of peptidomimetics, foldamers, and bioactive small molecules targeting a range of therapeutic areas.

This technical guide provides an in-depth exploration of the applications of ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, offering detailed protocols and the scientific rationale behind its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Physicochemical and Safety Profile

Before its application in synthesis, a thorough understanding of the physical, chemical, and safety properties of ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride is paramount.

PropertyValueReference
Molecular Formula C₈H₁₆ClNO₂[1][2]
Molecular Weight 193.67 g/mol [1][2]
Appearance White to off-white crystalline solid[1]
Melting Point 97-100 °C[2]
Solubility Soluble in water and various organic solvents
Stereochemistry cis configuration

Safety and Handling: Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is classified as a skin irritant[1]. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS)[3][4].

Core Applications as a Chiral Building Block

The utility of ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride stems from its pre-defined stereochemistry and the conformational rigidity imparted by the cyclopentane ring. This makes it an excellent scaffold for:

  • Conformationally Constrained Peptides and Peptidomimetics: The cyclopentane backbone restricts the phi (φ) and psi (ψ) torsional angles, leading to more predictable secondary structures in peptides[5]. This is crucial for designing peptides with enhanced metabolic stability and receptor binding affinity[5]. The cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) moiety can induce β-turn conformations, mimicking the structure of proline in natural peptides[6].

  • Synthesis of Foldamers: Foldamers are oligomers that adopt well-defined three-dimensional structures. The predictable folding patterns of peptides containing cis-ACPC make them valuable components in the construction of novel foldamers with potential applications in materials science and as bioactive agents[2][5].

  • Scaffold for Bioactive Small Molecules: The cyclopentane ring serves as a versatile scaffold for the synthesis of a variety of bioactive molecules, including antiviral agents and ligands for G protein-coupled receptors (GPCRs). The amino and ester groups provide convenient handles for further functionalization.

Key Synthetic Transformations and Protocols

The successful incorporation of ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride into a target molecule hinges on a series of well-established synthetic transformations. The following section provides detailed, step-by-step protocols for the most critical of these reactions.

N-Terminal Protection: A Gateway to Selective Functionalization

The primary amine of the building block must be protected to prevent unwanted side reactions during subsequent synthetic steps, particularly peptide coupling. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Protocol 1: N-Boc Protection of Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride

This protocol describes the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine or DIPEA (1.1 - 1.2 eq) dropwise to neutralize the hydrochloride salt and free the amine.

  • Boc₂O Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude N-Boc protected product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • The use of a non-nucleophilic base like triethylamine or DIPEA is crucial to deprotonate the ammonium salt without competing with the amine in the reaction with Boc₂O.

  • The reaction is typically performed at room temperature to ensure a reasonable reaction rate, while the initial cooling to 0 °C helps to control any exothermicity upon addition of the base.

  • The aqueous work-up is designed to remove the triethylammonium chloride salt and any unreacted Boc₂O or its byproducts.

Peptide Bond Formation: Building the Molecular Backbone

Once the N-terminus is protected, the carboxylic acid ester can be coupled with another amino acid or peptide fragment. Carbodiimide-mediated coupling reactions are a mainstay in peptide synthesis. The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization.

Protocol 2: EDC/HOBt Mediated Peptide Coupling

This protocol outlines the coupling of N-Boc-protected ethyl cis-2-amino-1-cyclopentane carboxylate with the methyl ester of a generic amino acid (e.g., L-Alanine methyl ester hydrochloride).

Materials:

  • N-Boc-ethyl cis-2-amino-1-cyclopentane carboxylate (from Protocol 1)

  • L-Alanine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve N-Boc-ethyl cis-2-amino-1-cyclopentane carboxylate (1.0 eq), L-Alanine methyl ester hydrochloride (1.1 eq), and HOBt (1.2 eq) in DMF or DCM.

  • Basification: Add DIPEA (2.2 eq) to the mixture to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the resulting dipeptide by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • EDC·HCl is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the amine.

  • HOBt is added to form an active ester intermediate, which is less prone to racemization and side reactions compared to the O-acylisourea intermediate formed with EDC alone[7].

  • DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salts and maintain a basic pH for the coupling reaction.

  • The reaction is initiated at 0 °C to minimize potential side reactions and racemization during the activation step[7][8].

Functional Group Interconversion: Tailoring the Building Block

The ester and amino functionalities of the building block can be further modified to access a diverse range of derivatives.

a) Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further coupling reactions or other transformations.

Protocol 3: Base-Mediated Ester Hydrolysis

Materials:

  • N-Boc-ethyl cis-2-amino-1-cyclopentane carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water or Methanol / Water solvent mixture

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the N-Boc protected ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add an aqueous solution of LiOH or NaOH (1.5 - 2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify with 1 M HCl to a pH of ~3-4.

    • Extract the product with ethyl acetate.

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate to yield the carboxylic acid.

b) Amidation: The ester can be directly converted to an amide through ammonolysis or by reaction with a primary or secondary amine.

Protocol 4: Ammonolysis to the Primary Amide

Materials:

  • Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride

  • Ammonia in methanol (saturated solution)

  • Sealed reaction vessel (e.g., pressure tube)

Procedure:

  • Reaction Setup: Place the ethyl ester hydrochloride salt in a pressure tube.

  • Ammonolysis: Add a saturated solution of ammonia in methanol. Seal the tube tightly.

  • Heating: Heat the reaction mixture at a temperature ranging from 50 to 80 °C for 24-48 hours.

  • Work-up:

    • Cool the reaction vessel to room temperature before opening.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • The crude amide can be purified by recrystallization or column chromatography.

Analytical Characterization: Ensuring Stereochemical Integrity

The stereochemical purity of the building block and its derivatives is critical for their successful application. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantiomeric and diastereomeric analysis of these compounds.

Protocol 5: Chiral HPLC Analysis

This protocol provides a general guideline for the chiral separation of aminocyclopentane carboxylate derivatives. The specific column and mobile phase may require optimization.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phases (CSPs) such as those based on derivatized cellulose or amylose (e.g., Chiralcel®, Chiralpak®) or macrocyclic glycopeptides (e.g., Chirobiotic™) are often effective for separating amino acid derivatives.

Mobile Phase:

  • A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can be used to improve peak shape and resolution.

General Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Method Development:

    • Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol).

    • Inject the sample and monitor the chromatogram.

    • If separation is not achieved, systematically vary the ratio of the polar modifier.

    • If necessary, screen different chiral columns and mobile phase systems.

  • Analysis: Once a suitable method is developed, inject the sample and determine the enantiomeric or diastereomeric excess by integrating the peak areas.

Workflow and Pathway Visualizations

To further elucidate the synthetic utility of ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, the following diagrams illustrate key synthetic pathways.

G start Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride boc_protected N-Boc-protected ester start->boc_protected Boc₂O, Base (Protocol 1) amide Primary amide start->amide NH₃/MeOH (Protocol 4) peptide Dipeptide boc_protected->peptide Amino acid ester, EDC, HOBt (Protocol 2) acid N-Boc-protected carboxylic acid boc_protected->acid LiOH or NaOH (Protocol 3)

Caption: Key Synthetic Transformations of the Chiral Building Block.

G cluster_synthesis Synthesis of Bioactive Molecules cluster_application Therapeutic Areas building_block Ethyl cis-2-amino-1- cyclopentane carboxylate HCl peptidomimetic Conformationally Constrained Peptidomimetic building_block->peptidomimetic N-protection, Peptide coupling, Deprotection antiviral Antiviral Analog (e.g., Oseltamivir/Peramivir-like) building_block->antiviral Multi-step synthesis gpcr_ligand GPCR Ligand building_block->gpcr_ligand Derivatization foldamer Foldamer peptidomimetic->foldamer Oligomerization drug_discovery Drug Discovery peptidomimetic->drug_discovery chemical_biology Chemical Biology peptidomimetic->chemical_biology materials Materials Science foldamer->materials antiviral->drug_discovery gpcr_ligand->drug_discovery

Sources

Application

Application Notes and Protocols for Coupling Reactions with Cyclic Amino Acid Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Cyclic Amino Acid Esters in Modern Drug Discovery Cyclic amino acid esters, particularly those derived from proline and it...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyclic Amino Acid Esters in Modern Drug Discovery

Cyclic amino acid esters, particularly those derived from proline and its analogues, are privileged scaffolds in medicinal chemistry and peptide science.[1] Their inherent conformational rigidity, a consequence of the cyclic structure, imparts unique structural pre-organization to peptides and small molecules.[1] This translates to enhanced receptor binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles. As such, the efficient and reliable formation of amide bonds with these sterically demanding building blocks is a critical operation in the synthesis of novel therapeutics.[2]

This guide provides a comprehensive overview of the experimental procedures for coupling reactions involving cyclic amino acid esters. It is designed to equip researchers with the theoretical understanding and practical protocols necessary to navigate the challenges associated with these sterically hindered systems. We will delve into the mechanistic rationale behind reagent selection, provide detailed step-by-step protocols for various coupling methods, and offer insights into reaction monitoring and product purification.

Core Principles: Understanding the Challenges of Coupling with Cyclic Amino Acid Esters

The primary challenge in coupling reactions with cyclic amino acid esters, such as proline methyl ester, lies in their nature as secondary amines. This steric hindrance around the nitrogen atom can significantly slow down the rate of acylation compared to primary amines. Furthermore, the potential for racemization at the activated carboxylic acid partner is a constant concern that must be addressed through careful selection of coupling reagents and reaction conditions.[3]

The general mechanism of peptide coupling involves two key steps:

  • Activation of the Carboxylic Acid: The carboxyl group of the incoming amino acid is converted into a more reactive species.[4]

  • Nucleophilic Attack: The amino group of the cyclic amino acid ester attacks the activated carbonyl carbon, forming the tetrahedral intermediate, which then collapses to form the amide bond.[5]

The choice of coupling reagent is paramount in ensuring high efficiency and minimizing side reactions, particularly epimerization.[4]

Selecting the Optimal Coupling Reagent: A Comparative Analysis

A vast array of coupling reagents is available, each with its own advantages and disadvantages. For sterically hindered couplings involving cyclic amino acid esters, the most effective reagents are typically those that form highly reactive activated species and can overcome the steric barrier.

Table 1: Comparison of Common Coupling Reagents for Cyclic Amino Acid Esters
Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DIC, DCCReadily available, cost-effective.[3]Risk of racemization (requires additives like HOBt or Oxyma), formation of insoluble urea byproducts (DCC).[3][4]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low racemization, particularly effective for N-methyl amino acids.[3]Byproducts can be challenging to remove.[6]
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUVery fast reaction rates, low racemization, high efficiency for hindered couplings.[3][7]Can react with the N-terminus if used in excess, some are moisture-sensitive.[3][6]
Other T3P®, TCFHBroad functional group tolerance (T3P®), generation of highly reactive acid fluorides (TCFH).[6]May require specific reaction conditions.

Expert Insight: For routine couplings with simple cyclic amino acid esters, a carbodiimide-based method with an additive like OxymaPure® offers a good balance of cost and efficiency.[4] However, for particularly challenging or sterically demanding substrates, aminium/uronium salts like HATU or phosphonium salts like PyBOP are often the reagents of choice due to their superior reactivity and ability to suppress racemization.[3][7] A study on cyclic β-sugar amino acids found PyBOP to be the most effective reagent, providing rapid active ester formation and stable products.

Experimental Workflows and Protocols

The following section provides detailed, step-by-step protocols for common coupling reactions with cyclic amino acid esters. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

Visualizing the Workflow: From Reagents to Purified Product

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Reagents Weigh N-protected Amino Acid & Cyclic Amino Acid Ester Coupling Add Coupling Reagent & Base Reagents->Coupling Solvent Prepare Anhydrous Solvent Solvent->Coupling Monitoring Monitor Reaction (TLC, LC-MS) Coupling->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis G cluster_0 Activation cluster_1 Coupling CarboxylicAcid R-COOH ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster -H+ HATU HATU HATU->ActiveEster Base1 Base (DIPEA) Base1->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral AminoEster Cyclic Amino Ester AminoEster->Tetrahedral Dipeptide Dipeptide Tetrahedral->Dipeptide

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Peptide Coupling with Sterically Hindered Amino Acids

Welcome to the Technical Support Center dedicated to overcoming the challenges of peptide coupling with sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to overcoming the challenges of peptide coupling with sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals who encounter difficulties in synthesizing peptides containing bulky or conformationally restricted residues. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate these complex synthetic hurdles. Our approach is grounded in mechanistic principles and field-proven strategies to ensure the successful assembly of your target peptides.

Troubleshooting Guide: Addressing Common Issues in Sterically Hindered Couplings

This section addresses specific experimental problems you might encounter. Each issue is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.

Issue 1: Low or No Coupling Efficiency with a Sterically Hindered Amino Acid

Symptoms:

  • Positive Kaiser test (or other free amine test) after a coupling step.

  • Mass spectrometry analysis of a test cleavage shows a truncated sequence, missing the sterically hindered residue.

  • Low overall yield of the final peptide.

Causality: Steric hindrance from bulky side chains (e.g., Val, Ile, Aib) or N-methylated amino acids dramatically slows down the kinetics of amide bond formation.[1][2] The nucleophilicity of the amine is reduced, and the electrophilic carbonyl carbon of the activated amino acid is shielded. Standard coupling reagents may not be potent enough to drive the reaction to completion.[2]

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting low coupling efficiency.

Step-by-Step Resolution:

  • Assess Your Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient for sterically demanding couplings.[2]

    • Action: Switch to a more potent in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[3] For extremely hindered couplings, such as with α,α-disubstituted amino acids like Aib, generating an amino acid fluoride in situ with a reagent like TFFH can be a highly effective strategy.[4][5]

  • Optimize Reaction Time and Temperature: Steric hindrance slows the reaction rate.

    • Action 1: Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight for particularly stubborn couplings.[3]

    • Action 2: Increase Temperature: Gently heating the reaction vessel to 35-50°C can provide the necessary activation energy.[1] However, prolonged heating can increase the risk of racemization, so this should be done cautiously.[1][4]

    • Action 3: Consider Microwave Synthesis: Microwave-assisted peptide synthesis (MAPS) is a powerful technique for driving difficult couplings to completion rapidly by efficiently heating the reaction mixture.[3][4]

  • Solvent Selection: Proper solvation of the growing peptide chain on the solid support is critical. Poor solvation can lead to peptide aggregation, which further exacerbates steric hindrance issues.[3][5]

    • Action: While DMF is a common solvent, N-Methylpyrrolidone (NMP) often has superior solvating properties.[3] For highly problematic sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) or the use of solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can be beneficial to disrupt secondary structures.[3][6]

  • Perform a Double Coupling: If a single coupling is insufficient, a second coupling with fresh reagents can be performed to drive the reaction to completion.

    Protocol 1: High-Efficiency Double Coupling with HATU

    • First Coupling:

      • Swell the resin in DMF. Perform the N-terminal Fmoc deprotection as usual.

      • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow this pre-activation to proceed for 1-5 minutes.[3]

      • Add the activated amino acid solution to the resin and allow the coupling to proceed for 45-60 minutes.[3]

      • Wash the resin thoroughly with DMF.

    • Second Coupling:

      • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[3]

    • Monitoring: After the second coupling, perform a Kaiser test to confirm the absence of free primary amines.

Issue 2: Significant Epimerization/Racemization Observed in the Final Product

Symptoms:

  • HPLC analysis of the crude peptide shows a doublet or a broadened peak for the main product.

  • Chiral amino acid analysis confirms the presence of D-amino acids where L-amino acids were expected (or vice-versa).

Causality: The activation of the carboxylic acid of an amino acid can lead to the formation of an oxazolone intermediate.[7] In the presence of a base, this intermediate can be deprotonated at the α-carbon, leading to a loss of stereochemical integrity.[7] This is a particular risk with sterically hindered amino acids, as the slower coupling rates provide more time for epimerization to occur. Histidine is also highly prone to racemization.[8]

Strategies to Minimize Epimerization:

Caption: Key factors to control for minimizing epimerization.

  • Choice of Coupling Additive: The additive co-mixed with a carbodiimide or included in the structure of an onium salt plays a crucial role in suppressing racemization.

    • Action: Use additives that form highly reactive esters but are less prone to promoting oxazolone formation. OxymaPure (ethyl cyanohydroxyiminoacetate) is an excellent, non-explosive alternative to HOBt and HOAt that provides high coupling efficiency with low racemization.[4][9] HOAt (1-hydroxy-7-azabenzotriazole) is also highly effective at suppressing racemization.[4]

  • Base Selection and Stoichiometry: The choice and amount of base are critical.

    • Action: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using an excess of base, as this accelerates the rate of epimerization. For histidine couplings, using a weaker base like N-methylmorpholine (NMM) can be beneficial.[7]

  • Temperature Control: As mentioned, higher temperatures can increase racemization.

    • Action: If heating is necessary to drive a difficult coupling, keep the temperature as low as possible and the heating time to a minimum.[1][4] Whenever possible, perform couplings at room temperature or below.[4]

  • Solvent Choice: The polarity of the solvent can influence the rate of racemization.

    • Action: More polar solvents can sometimes favor the side reactions leading to racemization. In some cases, switching from DMF to a less polar solvent like tetrahydrofuran (THF) or acetonitrile (ACN) may reduce epimerization.[7] A mixture of chloroform and trifluoroethanol (3:1) has also been shown to suppress epimerization.[10]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for coupling two adjacent, sterically hindered amino acids (e.g., Val-Val or Aib-Aib)?

For such challenging couplings, high-potency onium salt reagents are recommended. HATU and HCTU are excellent first choices due to their high reactivity.[4] Phosphonium salts like PyAOP also show remarkable performance.[4] If these fail, in situ formation of the amino acid fluoride using reagents like TFFH is often successful for coupling even extremely hindered residues like Aib.[4][9]

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassKey AdvantagesConsiderations
HATU/HCTU Aminium/Uronium SaltHigh reactivity, fast kinetics, widely used.Can be allergenic.
PyAOP/PyBOP Phosphonium SaltHigh reactivity, especially for N-methyl amino acids.PyBOP can form carcinogenic HMPA as a byproduct.[11]
COMU Aminium/Uronium SaltHigh efficiency comparable to HATU, safer (Oxyma-based), good solubility.[4][9]Can cause peptide termination if used in excess.[9]
TFFH Fluorinating AgentForms highly reactive acyl fluorides, excellent for α,α-disubstituted amino acids.[4][5]Requires anhydrous conditions.
DEPBT Phosphonium SaltHigh reactivity, low racemization.Contains the potentially explosive HOOBt moiety.[9]

Q2: How can I confirm that my difficult coupling has gone to completion?

The Kaiser test is a reliable qualitative method for detecting free primary amines on the resin. A negative result (yellow beads) indicates a complete reaction. However, for couplings involving secondary amines (like proline or N-methylated amino acids), the Kaiser test is unreliable. In these cases, a chloranil test can be used. For very difficult sequences where aggregation might give a false negative result, it is highly recommended to perform a test cleavage on a small amount of resin after the critical coupling step and analyze the product by LC-MS to confirm the presence of the desired mass.[5]

Q3: My peptide is aggregating on the resin, making subsequent couplings difficult. What can I do?

Peptide aggregation is a common problem, especially with hydrophobic sequences, and it severely hinders reaction kinetics.[5][6]

  • Improve Solvation: As mentioned in the troubleshooting guide, switch to NMP or use solvent mixtures (DCM/DMF/NMP, or additives like TFE/HFIP).[3][6]

  • Disrupt Secondary Structures: Incorporate "kink-inducing" residues like proline or pseudoprolines (dipeptides that revert to the native sequence upon final cleavage) to disrupt the formation of β-sheets.[12]

  • Use Backbone Protection: Employing backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding glycine or other suitable residue can prevent aggregation by disrupting interchain hydrogen bonding.[5]

Q4: Are there any specific considerations for coupling N-methylated amino acids?

Yes, N-methylated amino acids present a significant steric challenge.

  • Reagent Choice: Phosphonium-based reagents like PyBOP and PyAOP are often more effective than their aminium counterparts for coupling N-methyl amino acids.[4] TOTT is another reagent reported to give good results with low racemization for these residues.[4]

  • Extended Reaction Times: These couplings are notoriously slow and almost always require extended reaction times (e.g., 4-12 hours).

  • Monitoring: The Kaiser test will be negative. Use the chloranil test or a test cleavage to monitor reaction completion.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.[3]

    • Add a fluorinating agent (e.g., TFFH) and a suitable non-nucleophilic base.[3]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[3]

References

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Epimerization of Peptide. Chiral Publishing Company. [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride

Welcome to the dedicated technical support guide for the purification of ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride. This resource is designed for researchers, chemists, and pharmaceutical development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are working with this compound and require robust, field-tested strategies for achieving high purity. As Senior Application Scientists, we understand that the success of a synthesis is often defined by the final purification step. This guide provides not just protocols, but the underlying chemical principles to help you troubleshoot and optimize your purification process.

Section 1: Critical Compound Properties & Handling

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride is typically a white to off-white crystalline solid.[1] Its nature as a hydrochloride salt significantly influences its properties, primarily increasing its stability and solubility in polar solvents compared to its free amine form.[1] Understanding these fundamental characteristics is the first step in designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂[2][3][4]
Molecular Weight 193.67 g/mol [2][3]
Appearance White to off-white crystalline powder[1][2][4]
Melting Point 97-100 °C[2][3][4]
Solubility Soluble in water[1][3]
Storage Store in a cool, dry place away from incompatible substances.

Section 2: Troubleshooting Common Purification Issues (Q&A Format)

This section addresses the most common challenges encountered during the purification of this specific amino ester hydrochloride.

Question: My isolated product is a persistent oil or a waxy solid that refuses to crystallize. What's happening and how can I fix it?

Answer: This is a classic problem often caused by the presence of impurities that inhibit the formation of a crystal lattice. Common culprits include residual solvents, moisture, or unreacted starting materials. The hydrochloride salt form is hygroscopic and can absorb atmospheric moisture, leading to oiling out.

  • Causality: Crystal lattice formation requires a high degree of molecular order. Impurities disrupt this order. For amine salts, excess HCl or the presence of the corresponding free amine can also interfere.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your crude product thoroughly under high vacuum, possibly over a desiccant like P₂O₅. Ensure all solvents used for purification are anhydrous.

    • Trituration: This is often the most effective first step. Trituration involves stirring the oil or waxy solid with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. For a polar salt like this, a non-polar solvent like diethyl ether, ethyl acetate, or hexanes is an excellent choice. The process encourages the product to solidify while washing away impurities. A similar procedure has been shown to be effective for related amino ester hydrochlorides.[5]

    • Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., isopropanol, methanol). Then, slowly add a poor solvent (an "anti-solvent") like cold diethyl ether or ethyl acetate dropwise with vigorous stirring until the solution becomes cloudy and precipitation begins. Cool the mixture to maximize recovery.[6]

Question: My product is discolored (yellow to brown). What is the source of the color and how can I remove it?

Answer: Discoloration in amine-containing compounds often arises from oxidation or the presence of chromophoric (color-bearing) impurities from the synthetic route.

  • Causality: The amino group can be susceptible to oxidation, forming minor, highly colored byproducts. Alternatively, side reactions during synthesis can generate colored impurities.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or an isopropanol/water mixture) upon heating. Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.

    • Hot Filtration: Keep the solution hot and swirl for 5-10 minutes. Then, perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

    • Recrystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization. The charcoal adsorbs the colored impurities, leaving a purified solution from which your product can crystallize.

Question: My NMR analysis shows residual starting materials or the trans-isomer. How can I improve isomeric and chemical purity?

Answer: The removal of closely related impurities like stereoisomers often requires more refined techniques than simple washing. Recrystallization is the primary method for improving both chemical and isomeric purity.

  • Causality: The cis and trans isomers, while chemically similar, will have different spatial arrangements. This difference in shape leads to slight differences in their crystal packing energies and solubilities, which can be exploited during recrystallization.

  • Troubleshooting Steps:

    • Systematic Recrystallization: The key is to find a solvent system where the desired cis-isomer has lower solubility than the trans-isomer at cooler temperatures. A binary solvent system is often ideal.

      • Step 1: Dissolve the crude solid in a minimum amount of a hot "good" solvent (e.g., isopropanol, ethanol).

      • Step 2: Slowly add a "poor" solvent (e.g., ethyl acetate, diethyl ether, or heptane) until persistent turbidity is observed.

      • Step 3: Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly and undisturbed. Slow cooling is critical for selective crystallization and avoiding the trapping of impurities.

    • Purity Check: After each recrystallization cycle (crop), analyze the purity of the crystals (e.g., by NMR or chiral HPLC). You may need multiple recrystallization cycles to achieve the desired purity.

Section 3: Standard Purification Protocols

These protocols provide detailed, step-by-step methodologies for common purification scenarios.

Protocol A: Recrystallization from an Isopropanol/Ethyl Acetate Solvent System

This is the most robust method for significantly improving purity by removing both colored and chemical impurities.

  • Dissolution: Place the crude ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to completely dissolve the solid. Aim for a concentrated solution.

  • Charcoal Treatment (if necessary): If the solution is colored, allow it to cool slightly, add 1-2 wt% activated charcoal, and heat with swirling for 5-10 minutes just below the boiling point.

  • Hot Filtration (if necessary): Perform a hot filtration through a fluted filter paper or a Celite® plug to remove the charcoal. Rinse the filter with a small amount of hot isopropanol to recover any residual product.

  • Crystallization: Transfer the clear solution to a clean flask. Slowly add ethyl acetate at room temperature until the solution just begins to turn cloudy. Add a drop or two of isopropanol to clarify, then cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator (4 °C) for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethyl acetate or diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents. Confirm purity by melting point and spectroscopic analysis (e.g., ¹H NMR).

Protocol B: Trituration for Removing Minor, Non-polar Impurities

This is a rapid method for purifying a product that is already mostly solid but sticky or slightly impure.

  • Solvent Addition: Place the crude, oily, or waxy solid in a flask with a magnetic stir bar. Add a volume of cold ethyl acetate or diethyl ether sufficient to create a stirrable slurry.

  • Stirring: Stir the slurry vigorously at room temperature for 30-60 minutes. You should observe the solid becoming a fine, free-flowing powder as impurities are dissolved into the solvent.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a fresh portion of the cold trituration solvent.

  • Drying: Dry the purified powder under high vacuum.

Section 4: Frequently Asked Questions (FAQs)

Q1: Is it better to purify the free amine or the hydrochloride salt?

A1: For this compound, purification of the hydrochloride salt is almost always preferred. The salt is typically a stable, crystalline solid, making it amenable to recrystallization.[1] The corresponding free amine is likely an oil and more prone to oxidation and decomposition. Furthermore, the free amine can streak on standard silica gel columns. If column chromatography is necessary, it is often best to protect the amine (e.g., as a Boc-carbamate), purify the protected form, and then deprotect to yield the pure amine, which can then be converted to the HCl salt.[7]

Q2: What are the best analytical techniques to confirm the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR Spectroscopy: To confirm the chemical structure, check for the absence of impurities, and verify the cis-stereochemistry (via coupling constants).

  • Melting Point: A sharp melting point range that matches the literature value (97-100 °C) is a strong indicator of high purity.[3][4]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify any minor impurities and confirm the molecular weight.

  • Chiral HPLC/SFC: If the enantiomeric purity is critical, this is the gold standard for separating and quantifying enantiomers.

Q3: My compound is soluble in water. Can I use an aqueous workup or recrystallization?

A3: While the compound is water-soluble, using water as a primary recrystallization solvent is generally not recommended due to the high solubility, which often leads to poor recovery.[1][3] However, an aqueous workup during the synthesis is standard. For instance, after synthesis, the reaction mixture can be diluted with an organic solvent and washed with a dilute acid (like HCl) to protonate any residual amine and pull it into the aqueous layer.[8] The product itself, being a salt, will partition into the aqueous layer during a basic wash. Therefore, pH control is critical during extraction.

Section 5: Visual Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for choosing the appropriate purification strategy based on the state of your crude product.

Purification_Workflow cluster_start Initial Assessment cluster_problem Impurity Type cluster_solution Recommended Action Start Crude Product Analysis (Visual, TLC, NMR) Is_Oily Is it an Oil or Waxy Solid? Start->Is_Oily Assess Physical State Is_Colored Is it Discolored (Yellow/Brown)? Is_Oily->Is_Colored No (Solid) Triturate Trituration (e.g., with Ethyl Acetate) Is_Oily->Triturate Yes Has_Isomers Are Isomers or Minor Impurities Present? Is_Colored->Has_Isomers No Recrystallize_Charcoal Recrystallization with Activated Charcoal Is_Colored->Recrystallize_Charcoal Yes Recrystallize_Systematic Systematic Recrystallization Has_Isomers->Recrystallize_Systematic Yes Final_Product Pure Crystalline Product Has_Isomers->Final_Product No (Purity OK) Triturate->Is_Colored Recrystallize_Charcoal->Final_Product Recrystallize_Systematic->Final_Product

Caption: Decision workflow for selecting the optimal purification strategy.

References

  • Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. (2023). MDPI. [Link]

  • ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, 99. Molbase. [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (2012). ACS Omega. [Link]

  • Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. (2007). PubMed. [Link]

  • Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates.
  • Amine Plant Troubleshooting and Optimiza. Scribd. [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • Amine workup. Reddit. [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl cis-2-Amino-1-Cyclopentane Carboxylate Hydrochloride

Welcome to the technical support resource for ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. The following FAQs and troubleshooting protocols address specific issues you may encounter during your experiments, with a focus on the scientific principles behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride?

A: The impurity profile of your sample is highly dependent on the synthetic route employed. However, based on common synthetic pathways, you should primarily be vigilant for three types of impurities:

  • Diastereomeric Impurities: The most significant impurity is often the trans-isomer, ethyl trans-2-amino-1-cyclopentane carboxylate hydrochloride. The separation of cis and trans isomers can be challenging due to their similar chemical properties but is crucial for downstream applications.[1][2]

  • Unreacted Starting Materials: Depending on the synthesis, residual starting materials like ethyl 2-oxocyclopentanecarboxylate may be present.[3]

  • Reaction By-products & Solvents: Side-products from the synthesis or residual solvents from the workup and initial purification steps are also common.

The workflow for identifying and isolating your target compound is outlined below.

cluster_0 Impurity Identification & Purification Workflow crude Crude Product (Ethyl cis-2-amino-1-cyclopentane carboxylate HCl + Impurities) analysis Initial Analysis (NMR, LC-MS) crude->analysis id_impurity Identify Impurities (trans-isomer, starting materials, etc.) analysis->id_impurity select_method Select Purification Method id_impurity->select_method recrystal Recrystallization select_method->recrystal Common Impurities chromatography Column Chromatography select_method->chromatography Complex Mixture diastereomer Diastereomeric Salt Formation select_method->diastereomer Difficult Diastereomers pure_product Pure Product Analysis (Check Purity) recrystal->pure_product chromatography->pure_product diastereomer->pure_product pure_product->select_method Purity Not Met final_product Pure Ethyl cis-2-amino-1- cyclopentane carboxylate HCl pure_product->final_product Purity Confirmed

Caption: General workflow for impurity analysis and purification.

Troubleshooting Guide: Purification by Recrystallization

Recrystallization is often the first method of choice for purifying crystalline solids like ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride. Success depends critically on the choice of solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q2: I'm having trouble recrystallizing my product. It's either oiling out or not crystallizing at all. What should I do?

A: This is a common issue. "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of a solid. Poor crystallization can result from using a suboptimal solvent or having a high impurity load.

Underlying Principle: Recrystallization works by exploiting the differences in solubility between the desired compound and impurities in a chosen solvent. As a hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, should ideally remain in the "mother liquor."

Troubleshooting Table: Recrystallization Issues
IssueProbable CauseSuggested Solution
Oiling Out The boiling point of the solvent is higher than the melting point of your compound. The compound is too soluble.Use a lower-boiling point solvent. Alternatively, use a solvent pair: dissolve the compound in a "good" solvent and add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy (the cloud point), then heat to clarify and cool slowly.
No Crystals Form The compound is too soluble in the solvent even at low temperatures. The solution is not sufficiently concentrated.Try a different solvent where the compound is less soluble. Concentrate the solution by boiling off some solvent before cooling. If crystals still don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low Purity After Recrystallization The chosen solvent does not effectively discriminate between the product and a major impurity (e.g., the trans-isomer). Rapid cooling trapped impurities.A different solvent system may be required. For stubborn impurities like diastereomers, a more advanced technique may be necessary (see Q3). Ensure the solution cools slowly to allow for selective crystal growth.
Low Recovery The compound has significant solubility in the solvent even at low temperatures. Too much solvent was used.Cool the solution in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Step-by-Step Protocol: Recrystallization from an Ethanol/Water System

This solvent system is often effective for polar, salt-like organic compounds.[4]

  • Dissolution: Place the crude ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride in a flask. Add a minimal amount of ethanol to dissolve the solid at room temperature.

  • Induce Precipitation: Slowly add water (the "poor" solvent) dropwise with stirring until the solution becomes persistently cloudy.

  • Heating: Gently heat the mixture until the solution becomes clear again. Avoid adding excess ethanol.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal yield, you can later place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Troubleshooting Guide: Removal of the trans-Isomer

The trans-diastereomer is often the most challenging impurity to remove due to its structural similarity to the desired cis-isomer. Standard recrystallization may not be sufficient.

Q3: My product is contaminated with the trans-isomer. How can I effectively remove it?

A: When simple crystallization fails, a powerful technique is to temporarily convert the enantiomeric mixture of your amine into a pair of diastereomeric salts using a single enantiomer of a chiral acid.[5] This method was successfully used to purify a cis-amino ester when direct crystallization was ineffective.[6]

Causality: The cis- and trans-isomers are diastereomers of each other. When you react your racemic cis-amine with a chiral resolving agent like (+)-dibenzoyl-d-tartaric acid ((D)-DBTA), you form two diastereomeric salts: (cis-R,S-amine)·((D)-DBTA) and (cis-S,R-amine)·((D)-DBTA). Any contaminating trans-amine will also form salts. These different diastereomeric salts have distinct physical properties, including solubility, which can be exploited for separation via crystallization.[6][7]

cluster_1 Diastereomeric Salt Formation Workflow start Crude Mixture (cis-HCl + trans-HCl) neutralize 1. Neutralize (Convert HCl salt to free amine) start->neutralize add_acid 2. Add Chiral Acid (e.g., (D)-DBTA) neutralize->add_acid form_salts Formation of Diastereomeric Salts (Different Solubilities) add_acid->form_salts recrystallize 3. Selective Recrystallization (e.g., from Acetonitrile/Water) form_salts->recrystallize separate 4. Separate Crystals & Mother Liquor recrystallize->separate crystals Crystals (Enriched in one cis-diastereomeric salt) separate->crystals mother_liquor Mother Liquor (Contains soluble salts, incl. trans-isomer salt) separate->mother_liquor liberate 5. Liberate Free Amine (Base wash, extraction) crystals->liberate reform_hcl 6. Reform HCl Salt (Add HCl) liberate->reform_hcl final Pure Ethyl cis-2-amino-1- cyclopentane carboxylate HCl reform_hcl->final

Caption: Workflow for purification via diastereomeric salt formation.

Step-by-Step Protocol: Purification via Diastereomeric Salt Formation

This protocol is adapted from a method used for the purification of the target compound's structural class.[6]

  • Prepare Free Amine: Before forming the new salt, you must first neutralize the hydrochloride salt. Dissolve your crude product in water and add a base (e.g., sodium bicarbonate or a mild sodium hydroxide solution) until the solution is basic. Extract the free amine into an organic solvent like ethyl acetate. Dry the organic layer and remove the solvent under reduced pressure.

  • Salt Formation: Dissolve the crude free amine in a suitable solvent, such as acetonitrile. In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (+)-dibenzoyl-d-tartaric acid) in the same solvent.

  • Crystallization: Add the resolving agent solution to the amine solution. Stir and allow the diastereomeric salt to crystallize. It has been noted that for this class of compounds, using a mixture of acetonitrile and water can prevent oiling out and improve yields during recrystallization, especially on a larger scale.[6]

  • Isolation: Collect the crystals by filtration. These crystals should be significantly enriched in the desired cis-isomer salt.

  • Liberation of Pure Amine: To recover your purified amine, dissolve the diastereomeric salt crystals in water, make the solution basic, and extract the pure cis-amine into an organic solvent.

  • Re-formation of HCl Salt: To obtain the final hydrochloride salt, dissolve the pure free amine in a suitable solvent (like diethyl ether or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in an appropriate solvent. The pure hydrochloride salt will precipitate and can be collected by filtration.

This method is highly effective but requires additional steps. It is typically reserved for situations where high purity is essential and other methods have failed.

References

  • Harmon, R. E. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]

  • Organic Syntheses Procedure. cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. [Link]

  • Google Patents. (1979). EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids.
  • Google Patents. (1975).
  • Google Patents. (1981). US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids.
  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Synthesis of cis-amino esters 7–9 and 13. [Link]

  • MDPI. (2023). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Pharmaceuticals. [Link]

  • Google Patents. (2013).
  • LookChem. cas 142547-15-7: ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, 99. [Link]

  • National Institutes of Health. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. Ethyl 2-oxocyclopentanecarboxylate. [Link]

  • Organic Syntheses Procedure. 4-Thiazolecarboxylic acid, ethyl ester. [Link]

  • ResearchGate. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • PubChem. Cyclopentanecarboxylic acid, 1-amino-, ethyl ester. [Link]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of cis-2-Aminocyclopentane-1-carboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Introduction Welcome to the technical support hub for the stereoselective synthesis of cis-2-aminocyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support hub for the stereoselective synthesis of cis-2-aminocyclopentane-1-carboxylic acid (cis-ACPC). This conformationally constrained β-amino acid is a critical building block in medicinal chemistry, particularly for the development of peptide foldamers with defined three-dimensional structures.[1] However, its synthesis presents significant stereochemical challenges. The primary obstacle is achieving high diastereoselectivity for the cis isomer over the thermodynamically more stable trans isomer, while simultaneously controlling enantioselectivity.[2][3]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of cis-ACPC. The solutions are based on established literature and mechanistic principles.

Problem Encountered Probable Cause(s) Recommended Solutions & Scientific Rationale
Low cis:trans Diastereoselectivity 1. Thermodynamic Control: The reaction conditions (e.g., high temperature, extended reaction time) may favor the formation of the more stable trans isomer.[4] 2. Epimerization: The proton alpha to the carbonyl group can be labile, leading to epimerization to the trans product, especially under basic or acidic conditions.[2] 3. Substrate/Reagent Choice: The chosen synthetic route may inherently favor the trans product. For instance, some conjugate additions initially form a cis adduct that can epimerize.[2]1. Favor Kinetic Control: Lower the reaction temperature. Kinetic products are often formed faster at lower temperatures, and for many cycloadditions or conjugate additions, the cis isomer is the kinetic product.[4] 2. Optimize Base/Acid: Use non-equilibrating conditions. For base-mediated steps, consider using a non-nucleophilic, sterically hindered base for a short duration at low temperatures. For acidic steps, minimize heating. 3. Modify Reagents: In asymmetric syntheses, the choice of chiral auxiliary or catalyst is paramount. A bulkier auxiliary can shield one face of the molecule, directing the incoming group to the desired orientation for cis formation.[5]
Epimerization During Ester Hydrolysis The final step of converting the ester to a carboxylic acid often requires heating in strong acid (e.g., HCl), which can cause epimerization at the carbon adjacent to the carbonyl, converting the desired cis product to the trans isomer.[1][2]Strict Temperature Control: Perform the hydrolysis at the lowest effective temperature. For cis-ACPC esters, heating in hydrochloric acid should not exceed 70°C to avoid significant epimerization.[1][2] The trans isomer is slightly more stable, tolerating temperatures up to 80°C.[1] See Protocol 1 for a detailed methodology.
Difficult N-Debenzylation Step N-benzyl groups are common protecting groups but their removal via hydrogenolysis can be challenging, sometimes requiring high pressure, large catalyst loads, or leading to side reactions like N-methylation if methanol is used as a solvent.[1]Convert to Salt Before Hydrogenolysis: Convert the N-benzylated amine to its hydrobromide (HBr) or hydrochloride (HCl) salt first. Hydrogenolysis of the salt often proceeds more smoothly under normal pressure and moderate temperatures (e.g., 45 °C) with a standard catalyst like 10% Pd/C.[1] Ensure all traces of unreacted acid (like HBr) are removed before hydrogenolysis, as they can inhibit the process.[2]
Poor Separation of cis and trans Diastereomers Cis and trans isomers often have very similar polarities, making chromatographic separation difficult, inefficient, and not scalable.[6]Diastereomeric Salt Formation: Convert the mixture of amino esters or acids into diastereomeric salts using a chiral resolving agent (e.g., dibenzoyl tartaric acid). The resulting diastereomeric salts often have significantly different solubilities, allowing for separation by fractional crystallization.[2] This approach avoids chromatography, making the process more scalable.[1][2]
Low Product Recovery During Workup The target amino acid or its intermediates can have some water solubility, leading to loss during aqueous extractions. This is a known issue, for instance, when recovering debenzylated cis-amino esters from tartaric salt decomposition.[2]Optimize Extraction pH and Solvent: For amino acids, carefully adjust the pH of the aqueous layer to the isoelectric point to minimize water solubility before extraction with an organic solvent. Back-Extraction: After the primary extraction, re-extract the aqueous layer multiple times. If the product is basic, acidify the aqueous layer, wash with an organic solvent to remove impurities, then re-basify and extract the product.[1]
Frequently Asked Questions (FAQs)

Q1: Why is controlling stereoselectivity so critical for cis-ACPC? A1: The biological activity of molecules derived from cis-ACPC is highly dependent on their three-dimensional shape. As a constrained amino acid, it is used to force peptides into specific secondary structures (e.g., helices or turns).[1] If the wrong stereoisomer (trans or the wrong enantiomer) is incorporated, the desired conformation will not be achieved, leading to a partial or complete loss of biological function.

Q2: What are the main strategies for achieving an enantiopure synthesis? A2: There are four primary strategies:[5]

  • Chiral Pool Synthesis: Starting with an enantiomerically pure material from nature, such as an amino acid or sugar.[5]

  • Chiral Auxiliaries: A temporary, covalently bonded chiral group is used to direct the stereochemistry of a new chiral center. It is removed later in the synthesis.[5]

  • Asymmetric Catalysis: A chiral catalyst is used in sub-stoichiometric amounts to create the product with a preference for one enantiomer. This is often the most efficient method.[7]

  • Resolution: A racemic mixture is separated into its constituent enantiomers, often by forming diastereomeric salts with a chiral resolving agent and separating them by crystallization.[2][5]

Q3: My reaction yields a mixture of cis and trans isomers. How can I reliably determine the ratio? A3: ¹H NMR spectroscopy is the most direct method. The coupling constants (J-values) between the protons at C1 and C2 are diagnostic. In the cis isomer, these protons typically have a smaller coupling constant compared to the trans isomer due to their dihedral angle. Additionally, the chemical shifts of the protons will differ between the two isomers, allowing for integration to determine the ratio.[1][2] For enantiomeric purity assessment, a chiral shift reagent can be used in NMR.[2]

Q4: Is it possible to convert the unwanted trans isomer back to the cis isomer? A4: While thermodynamically challenging, it is sometimes possible. If a protocol exists to selectively deprotonate the C1 position without affecting other parts of the molecule, the resulting enolate could be re-protonated. Under kinetically controlled conditions (low temperature, specific proton source), it might be possible to favor the formation of the cis isomer. However, a more practical approach is typically to optimize the initial synthesis to maximize the cis product or utilize an efficient separation technique.

Key Experimental Protocols
Protocol 1: Controlled Acidic Hydrolysis of Ethyl cis-2-Aminocyclopentane-1-carboxylate

This protocol is designed to minimize epimerization during the final deprotection step.[1][2]

  • Dissolution: Dissolve the ethyl ester precursor (e.g., hydrobromide or hydrochloride salt) in 10% aqueous hydrochloric acid.

  • Controlled Heating: Place the reaction mixture in an oil bath pre-heated to 70°C . It is critical not to exceed this temperature to prevent epimerization of the cis isomer.[1][2]

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the starting ester is consumed (typically 4-6 hours).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess HCl under reduced pressure (rotary evaporation).

  • Co-evaporation: Add a portion of fresh 10% HCl and repeat the evaporation process to ensure complete conversion and removal of any byproducts. A final heating step at a lower temperature (e.g., 60°C for 12 hours) can drive the reaction to completion if needed.[1][2]

  • Isolation: The resulting solid residue is the hydrochloride salt of cis-2-aminocyclopentane-1-carboxylic acid. Wash the solid with ice-cold acetone and dry under vacuum.[1][2]

Protocol 2: General Workflow for Diastereomeric Resolution

This protocol outlines a general method for separating cis/trans mixtures via fractional crystallization, avoiding column chromatography.

  • Dissolve Mixture: Dissolve the racemic mixture of the amino ester in a suitable solvent like ethanol or methanol.

  • Add Resolving Agent: Add an equimolar amount of a chiral resolving agent (e.g., (D)-dibenzoyl tartaric acid for resolving enantiomers of the cis amine).

  • Induce Crystallization: Allow the solution to stand at room temperature or cool it slowly. One diastereomeric salt should preferentially crystallize due to lower solubility.

  • Isolate Crystals: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Check Purity: Analyze the purity of the crystallized salt (e.g., by NMR or chiral HPLC) to confirm it is a single diastereomer.

  • Liberate Free Amine: Decompose the purified salt by treating it with a base (e.g., NaOH or K₂CO₃ solution) and extract the free amine with an organic solvent.[2] This provides one of the pure stereoisomers.

  • Isolate Other Isomer: The other isomer remains in the mother liquor from step 4 and can be recovered by evaporation and subsequent processing.

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for addressing poor diastereoselectivity.

G start Problem: Low cis:trans Ratio check_temp Were reaction temperatures elevated (> RT)? start->check_temp check_time Was the reaction time excessively long? check_temp->check_time No sol_temp Action: Lower temperature. Rationale: Favor kinetic (cis) product. check_temp->sol_temp Yes check_hydrolysis Did low selectivity appear after hydrolysis step? check_time->check_hydrolysis No sol_time Action: Reduce reaction time. Rationale: Minimize equilibration to trans. check_time->sol_time Yes check_reagents Is the chosen synthetic route known to be poorly selective? check_hydrolysis->check_reagents No sol_hydrolysis Action: Reduce hydrolysis temp to <70°C. Rationale: Prevent acid-catalyzed epimerization. check_hydrolysis->sol_hydrolysis Yes sol_reagents Action: Consider alternative route or use bulkier chiral auxiliary/catalyst. check_reagents->sol_reagents Yes outcome Outcome: Improved cis:trans Ratio sol_temp->outcome sol_time->outcome sol_hydrolysis->outcome sol_reagents->outcome

Caption: Troubleshooting workflow for poor cis:trans diastereoselectivity.

References
  • Gajda, J., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid — A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]

  • Gajda, J., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC - NIH. Available at: [Link]

  • Hansen, H. D. (1962). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Available at: [Link]

  • Roca-Lopez, C., et al. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. PMC - PubMed Central. Available at: [Link]

  • O'Brien, P., et al. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Synthesis, 2000(11), 1563-1566. Available at: [Link]

  • Gao, W., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β‑Turn-Inducing α‑Amino Acid Building Blocks. Organic Letters, 25(35), 6555-6559. Available at: [Link]

  • US3880925A - Separation and purification of cis and trans isomers. Google Patents.
  • Ashenhurst, J. (2024). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]

  • Taber, D. F., & Sheth, R. B. (2009). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. Available at: [Link]

  • Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Journal of the Japan Chemical Society, 52(11), 1091-1100. Available at: [Link]

  • A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. ResearchGate. Available at: [Link]

  • WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES. Google Patents.
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]

  • Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. Available at: [Link]

  • ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses Procedure. Available at: [Link]

  • Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Asymmetric synthesis of cyclic cis-beta-amino acid derivatives using sulfinimines and prochiral Weinreb amide enolates. PubMed. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications. Available at: [Link]

  • Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. PMC - NIH. Available at: [Link]

  • Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Separation of 2-Aminocyclopentanecarboxylic Acid Enantiomers

Welcome to the technical support center for the chiral separation of 2-aminocyclopentanecarboxylic acid (ACPC) enantiomers. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 2-aminocyclopentanecarboxylic acid (ACPC) enantiomers. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to overcome common challenges in your chromatographic and electrophoretic separations. This resource is structured to not only offer solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your method development and troubleshooting endeavors.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best suited for the chiral separation of 2-aminocyclopentanecarboxylic acid (ACPC) enantiomers?

A1: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and robust method. Specifically, macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, have shown excellent performance for underivatized amino acids.[1] Crown ether-based CSPs are also highly effective for the enantioseparation of compounds containing primary amino groups, like ACPC.[2][3] Gas Chromatography (GC) can be employed, but it necessitates derivatization of the amino and carboxylic acid functional groups to ensure volatility.[4][5] Capillary Electrophoresis (CE) is a powerful alternative that offers high separation efficiency and low sample consumption, often using chiral selectors like cyclodextrins or in a ligand-exchange format.[6][7][8]

Q2: Is derivatization necessary for the analysis of ACPC enantiomers?

A2: For HPLC analysis on many modern CSPs, derivatization is not strictly necessary. Macrocyclic glycopeptide and crown ether phases are designed to interact with the native functional groups of amino acids.[1][2] However, derivatization, such as with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), can enhance UV detection and may alter selectivity, which can be beneficial in some cases.[9][10][11] For GC analysis, derivatization is mandatory to make the ACPC volatile.[4][5]

Q3: What are the key differences in separating cis- and trans-ACPC isomers?

A3: The cis and trans isomers of ACPC are diastereomers and can typically be separated on a standard achiral stationary phase (like C18). The primary challenge lies in separating the enantiomers (e.g., (1R,2S)-cis-ACPC from (1S,2R)-cis-ACPC). Your analytical method must be capable of both diastereomeric and enantiomeric separation if your sample contains all four stereoisomers. This may sometimes be achieved on a single chiral column or may require a two-dimensional approach.

Q4: How do I choose the right chiral stationary phase (CSP) for ACPC?

A4: The choice of CSP is critical. For underivatized ACPC, consider these options:

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are highly versatile for amino acids, operating in reversed-phase, polar organic, and polar ionic modes. The chiral recognition mechanism involves a combination of electrostatic, hydrogen bonding, and hydrophobic interactions.[1]

  • Crown Ether CSPs: These are specifically designed for the enantioseparation of primary amines. The mechanism is based on the formation of inclusion complexes, where the protonated amino group of the analyte fits into the chiral cavity of the crown ether.[12]

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are broadly applicable but may require derivatization of the ACPC to achieve good separation.

For Fmoc-derivatized ACPC, both teicoplanin and ristocetin A-based CSPs have demonstrated excellent results.[13]

Troubleshooting Guide

Issue 1: Poor or No Enantiomeric Resolution

This is one of the most frequent challenges in chiral separations. The underlying cause is insufficient differential interaction between the enantiomers and the chiral stationary phase.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The mobile phase composition dictates the strength of interactions between the analyte and the CSP.

    • Action (for Teicoplanin CSPs): If using a reversed-phase mode (e.g., water/acetonitrile), systematically vary the organic modifier concentration. For many amino acids, hydro-organic mobile phases without modifiers can provide adequate selectivity.[1] If resolution is still poor, introduce a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) and base (e.g., 0.1% diethylamine) to control the ionization state of both the analyte and the CSP.

    • Action (for Crown Ether CSPs): These columns typically use an acidic mobile phase (e.g., perchloric acid solution) with an organic modifier like acetonitrile or methanol. Reducing the organic solvent ratio can increase retention and improve resolution, but may also lead to excessively long analysis times and broad peaks.[12] A systematic evaluation of the organic modifier percentage is crucial.

  • Incorrect Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Action: Decrease the column temperature in increments of 5 °C. Lower temperatures often enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[14] However, be aware that this will also increase analysis time and backpressure.

  • Unsuitable Flow Rate: A high flow rate can reduce the time available for the enantiomers to interact with the CSP.

    • Action: Reduce the flow rate. Chiral separations often benefit from lower flow rates (e.g., 0.2-0.5 mL/min for a 4.6 mm ID column), as this allows for better mass transfer and more effective equilibration.[14]

  • Wrong Choice of CSP: The selected CSP may not be suitable for ACPC.

    • Action: If extensive mobile phase and temperature optimization fails, consider a CSP with a different chiral recognition mechanism. For instance, if a teicoplanin-based column is not providing separation, a crown ether-based column might be successful due to its different interaction mode.[15]

G start Poor or No Resolution mp Optimize Mobile Phase (Organic %, Additives) start->mp temp Decrease Column Temperature mp->temp No Improvement success Resolution Achieved mp->success Success flow Decrease Flow Rate temp->flow No Improvement temp->success Success csp Change Chiral Stationary Phase flow->csp No Improvement flow->success Success csp->success Success fail Consult Manufacturer/Literature csp->fail No Improvement

Caption: A decision tree for systematically troubleshooting poor enantiomeric resolution.

Issue 2: Peak Tailing or Asymmetry

Peak tailing can compromise resolution and quantification accuracy. It is often caused by secondary, undesirable interactions between the analyte and the stationary phase or by issues with the chromatographic system itself.

Potential Causes & Solutions:

  • Secondary Ionic Interactions: The free silanol groups on the silica support of the CSP can interact with the basic amino group of ACPC, causing peak tailing.

    • Action: Add a basic competitor to the mobile phase, such as 0.1-0.5% diethylamine or triethylamine. This will occupy the active silanol sites and improve peak shape.

  • Mismatched Sample Solvent and Mobile Phase: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Action: Dissolve the ACPC sample in the initial mobile phase or a solvent that is weaker than the mobile phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Action: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.

    • Action: Flush the column with a strong solvent (compatible with the CSP, check the manufacturer's guidelines). If the problem persists, the column may be permanently damaged and require replacement.

Issue 3: Inconsistent Retention Times

Poor reproducibility of retention times can make peak identification and quantification unreliable.

Potential Causes & Solutions:

  • Insufficient Column Equilibration: Chiral stationary phases, particularly macrocyclic glycopeptide columns, can require extended equilibration times.[14]

    • Action: Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting the analysis sequence. When changing mobile phase composition, allow for re-equilibration.

  • Mobile Phase Instability: The mobile phase composition may change over time due to the evaporation of volatile components.

    • Action: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using buffered solutions, ensure they are well-mixed and filtered.

  • Fluctuations in Column Temperature: Even minor temperature variations can affect retention times.

    • Action: Use a reliable column oven and ensure it is set to a stable temperature.

  • Pump Performance Issues: Inconsistent flow delivery from the HPLC pump will lead to shifting retention times.

    • Action: Check for leaks in the pump and ensure it is properly primed. Perform routine maintenance as recommended by the manufacturer.

Experimental Protocols & Data

General Method Development Workflow for Chiral HPLC

The following diagram illustrates a systematic approach to developing a chiral separation method for ACPC.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select CSPs (e.g., Teicoplanin, Crown Ether) B Screen Mobile Phases (Reversed-Phase, Polar Organic) A->B C Fine-tune Organic Modifier % B->C D Optimize Additives (Acid/Base) C->D E Adjust Column Temperature D->E F Optimize Flow Rate E->F G Assess Resolution (Rs > 1.5) F->G H Evaluate Peak Shape & Tailing Factor G->H I Confirm Reproducibility & Robustness H->I

Caption: A structured workflow for developing a robust chiral separation method.

Recommended Starting Conditions for HPLC Separation of ACPC Enantiomers

This table provides suggested starting parameters for method development. These should be optimized for your specific instrument and sample.

ParameterTeicoplanin-based CSPCrown Ether-based CSP
Mobile Phase Acetonitrile/Water (e.g., 80/20 v/v) with 0.1% Ammonium AcetateAcetonitrile/Methanol/Perchloric Acid Solution (pH 2.0) (e.g., 50/15/35 v/v/v)[12]
Flow Rate 0.5 mL/min0.4 mL/min[12]
Column Temp. 25 °C (can be lowered to improve resolution)20 °C
Detection UV at 210 nm (for underivatized) or 265 nm (for Fmoc)UV at 210 nm
Injection Vol. 5 µL5 µL

References

  • Aday, S., Gök, E., & Can, N. O. (2022).
  • Javorský, M., & Armstrong, D. W. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry.
  • Kovalenko, V., Rudzińska-Szostak, E., Slepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Journal of Organic Chemistry.
  • Wang, R., et al. (2022).
  • Ilies, M., & Câmpu, A. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Pharmaceuticals.
  • Péter, A., et al. (2013). New chiral crown ether stationary phase for the liquid chromatographic resolution of α-amino acid enantiomers.
  • Kovalenko, V., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry.
  • Wang, Y., et al. (2021). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
  • Lee, K. R., & Kim, J. H. (2011). Recent progress in capillary electrophoretic analysis of amino acid enantiomers.
  • Tsogas, G. Z., et al. (2021).
  • Abdullah, M. P., et al. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Malaysian Journal of Analytical Sciences.
  • Lee, W., et al. (2022).
  • Sigma-Aldrich. (n.d.).
  • Liu, R. H., & Lin, D. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Fanali, S. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • Sigma-Aldrich. (n.d.).
  • Kannappan, V. (2022).
  • Török, G., & Péter, A. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules.
  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • Creative Proteomics. (n.d.). Amino Acid Analysis Through Capillary Electrophoresis Technology.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Supelco.
  • Chromatography Forum. (2009). Issue with amino acid analysis.
  • Gil-Lozano, C., et al. (2019). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis.
  • Gnoscience. (2022). Principles of Capillary Electrophoresis – A Small Synthesis. Journal of Biology and Medicine: Open Access.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Supelco.
  • Pirogov, A. V., et al. (2019). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Journal of Analytical Chemistry.
  • Kovalenko, V., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.

Sources

Optimization

Technical Support Center: Best Practices for Ethyl cis-2-amino-1-cyclopentane Carboxylate

Welcome to the technical support center for ethyl cis-2-amino-1-cyclopentane carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl cis-2-amino-1-cyclopentane carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for the storage and handling of this valuable synthetic building block. Our goal is to ensure the integrity of your experiments and the longevity of the reagent through scientifically sound practices.

Introduction

Ethyl cis-2-amino-1-cyclopentane carboxylate, particularly its hydrochloride salt, is a cyclic amino acid ester that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its unique stereochemistry and bifunctional nature make it a versatile component in drug discovery. However, like many amino acid derivatives, its stability and reactivity are influenced by environmental conditions. This guide provides a comprehensive overview of its properties and best practices for its use.

Frequently Asked Questions (FAQs)

What is the recommended way to store ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride?

Proper storage is crucial to maintain the chemical integrity of ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride. As a crystalline solid, it is susceptible to degradation through several pathways, primarily hydrolysis and hygroscopicity.

  • Temperature: For long-term storage, it is recommended to keep the compound at 2-8°C.[1] While it may be stable for short periods at room temperature, refrigerated conditions minimize the risk of thermal degradation. Amino acid salts generally decompose at elevated temperatures rather than melting.[2]

  • Atmosphere: The hydrochloride salt is hygroscopic, meaning it can absorb moisture from the air.[3][4] This can lead to clumping and, more critically, hydrolysis of the ester functional group. Therefore, it is imperative to store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, calcium sulfate). For optimal protection, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.

  • Light: To prevent potential photodegradation, store the container in a dark place or use an amber-colored vial. While amino acids themselves do not strongly absorb UV-A and visible light, impurities can promote photodegradation.[5][6]

Parameter Recommendation Rationale
Temperature 2-8°CMinimizes thermal degradation.
Atmosphere Dry, inert (Argon or Nitrogen)Prevents moisture absorption and subsequent hydrolysis.
Light Protection from light (Amber vial)Avoids potential photodegradation.
The material has clumped together. Is it still usable?

Clumping is a strong indication that the material has absorbed moisture. While the compound may not be fully degraded, its purity is questionable. The presence of water can lead to hydrolysis, forming cis-2-amino-1-cyclopentane carboxylic acid and ethanol.

Recommendation: Before use, it is advisable to dry the material under high vacuum for several hours. However, for sensitive applications requiring high purity, it is best to use a fresh, non-clumped lot. A purity check via HPLC or NMR is recommended if you must use the clumped material.

Can I prepare a stock solution? If so, what are the best practices for storage?

Aqueous stock solutions are generally not recommended for long-term storage due to the risk of hydrolysis.[7] If an aqueous solution is necessary for your experiment, it should be prepared fresh.

For short-term storage, solutions in anhydrous aprotic solvents (e.g., DMF, DMSO, or dichloromethane) are preferable. These solutions should be stored at -20°C or -80°C in tightly sealed vials with a desiccant cap or under an inert atmosphere. Repeated freeze-thaw cycles should be avoided.[8]

Troubleshooting Experimental Issues

Problem 1: Low Yield in a Coupling Reaction (e.g., Peptide Synthesis)

A common application of this reagent is in amide bond formation. Low yields can be attributed to several factors.

Potential Causes & Solutions:

  • Reagent Purity: As discussed, moisture contamination can lead to hydrolysis. Ensure your starting material is dry and of high purity.

  • Incomplete Reaction:

    • Steric Hindrance: The cyclic nature of this amino acid ester can present steric challenges. Consider using a more potent coupling reagent like HATU or HCTU.[9]

    • Reaction Time/Temperature: The reaction may require longer coupling times or slightly elevated temperatures. However, be cautious as prolonged heat can lead to side reactions.

  • Side Reactions:

    • Racemization: The stereocenter at the amino group can be susceptible to racemization, especially under basic conditions.[10][11] Use of coupling additives like HOBt or Oxyma Pure can help to suppress racemization.[12] It is also advisable to avoid strong, non-nucleophilic bases where possible.

    • Diketopiperazine Formation: In peptide synthesis, if this amino acid is at the N-terminus of a dipeptide ester, it can cyclize to form a diketopiperazine, leading to chain termination.[13] This is more prevalent with certain coupling methods and can be mitigated by using specific resins in solid-phase synthesis or by carefully controlling the reaction conditions in solution-phase synthesis.[13]

Experimental Workflow: Troubleshooting Low Coupling Yield

G start Low Yield in Coupling Reaction purity Check Purity of Ethyl cis-2-amino-1-cyclopentane carboxylate HCl start->purity dry Dry reagent under high vacuum purity->dry If clumping is observed hplc_nmr Analyze purity by HPLC/NMR purity->hplc_nmr If no clumping dry->hplc_nmr conditions Optimize Reaction Conditions hplc_nmr->conditions If purity is acceptable side_reactions Investigate Side Reactions hplc_nmr->side_reactions If purity is acceptable but yield is still low coupling_reagent Use a more potent coupling reagent (e.g., HATU) conditions->coupling_reagent time_temp Increase reaction time or temperature cautiously conditions->time_temp success Improved Yield coupling_reagent->success time_temp->success racemization Add racemization suppressant (e.g., HOBt, Oxyma Pure) side_reactions->racemization diketopiperazine Check for diketopiperazine formation if applicable side_reactions->diketopiperazine racemization->success diketopiperazine->success

Caption: Troubleshooting workflow for low coupling reaction yields.

Problem 2: Appearance of a New Peak in HPLC/NMR During Workup or Purification

The appearance of unexpected peaks often points to degradation of the starting material or product.

Potential Causes & Solutions:

  • Hydrolysis: The ester is susceptible to hydrolysis under both acidic and basic aqueous conditions.[14][15] During workup, minimize contact time with aqueous acidic or basic solutions. If an extraction with a basic solution (e.g., sodium bicarbonate) is necessary, perform it quickly and at a low temperature.

  • Incompatibility with Solvents: While generally soluble in many organic solvents, prolonged exposure to protic solvents (like methanol or ethanol) in the presence of trace acid or base can lead to transesterification. Ensure solvents are anhydrous and neutral.

  • Thermal Degradation: If purification involves heating (e.g., distillation or high-temperature chromatography), thermal decomposition can occur. Use the lowest possible temperature for these procedures.

Degradation Pathway: Hydrolysis

G reactant Ethyl cis-2-amino-1-cyclopentane carboxylate products cis-2-Amino-1-cyclopentane carboxylic acid + Ethanol reactant->products H₂O (Acid or Base catalyst)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Cyclopentane vs. Cyclohexane Amino Acid Analogs for Drug Discovery

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. A proven strategy in this endeavor is the use of conformationall...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. A proven strategy in this endeavor is the use of conformationally constrained amino acid analogs. By incorporating cyclic structures, medicinal chemists can rigidify the molecular backbone, thereby reducing the entropic penalty of binding to a biological target and often leading to improved affinity and selectivity. Among the most utilized scaffolds are cyclopentane and cyclohexane rings. This guide provides an in-depth, objective comparison of the biological activities of cyclopentane versus cyclohexane amino acid analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their molecular design strategies.

Part 1: The Foundation: Physicochemical and Conformational Properties

The seemingly subtle difference of a single carbon atom between cyclopentane and cyclohexane rings imparts dramatic distinctions in their three-dimensional structures, which in turn dictates their biological activity.

The Impact of Ring Size on Molecular Geometry

The conformational landscape of these two cycloalkanes is fundamentally different. Cyclopentane, with a ring strain of 6 kcal/mol, is not planar and exists in a continuous state of flux between two primary non-planar conformations: the "envelope" and the "twist". This rapid interconversion, known as pseudorotation, allows the molecule to relieve torsional strain.[1][2][3]

In contrast, cyclohexane is virtually strain-free and predominantly adopts a stable "chair" conformation.[1] It can also exist in higher-energy "boat" and "twist-boat" conformations, though these are generally less relevant for drug design unless specific steric constraints are introduced. The rigidity of the chair conformation of cyclohexane provides a more defined and predictable scaffold for presenting pharmacophoric groups in a specific spatial orientation.

G cluster_cyclopentane Cyclopentane Conformations cluster_cyclohexane Cyclohexane Conformations Envelope Envelope Twist Twist Envelope->Twist Pseudorotation Chair Chair (Stable) TwistBoat Twist-Boat Chair->TwistBoat Ring Flip Boat Boat TwistBoat->Boat G RGD_mimetic Cyclic RGD Mimetic (Cyclopentane or Cyclohexane scaffold) Binding_Pocket RGD Binding Pocket RGD_mimetic->Binding_Pocket Binding Integrin Integrin Receptor (e.g., αVβ3, α5β1) Binding_Pocket->Integrin Part of

Caption: Interaction of a cyclic RGD mimetic with an integrin receptor.

Compound ClassScaffoldTarget IntegrinIC50 (nM)Reference
Cyclic DKP-RGD ligandsVariedαVβ677 - 345[4][5]
Cyclic DKP-RGD ligandsVariedαVβ3Low to sub-nanomolar[4]
c(RGD-ACP-K)CyclopentaneU87MG cells (αvβ3 positive)High affinity[6]
c(RGD-ACH-K)CyclohexaneU87MG cells (αvβ3 positive)High affinity[6]
Case Study: Opioid Receptor Ligands

The development of selective opioid receptor ligands is a major goal in pain management research to minimize side effects. Cyclization is a well-established strategy to enhance the selectivity of peptide-based opioid ligands for μ, δ, and κ opioid receptors. [7][8]The incorporation of conformationally restricted amino acids, including those with cyclopentane and cyclohexane rings, can further refine the pharmacological profile.

For example, the incorporation of N-methylated amino acids into cyclic opioid peptides has been shown to enhance conformational rigidity. [9]A pentapeptide containing both an endocyclic and an exocyclic N-methylated amino acid displayed the highest affinity for the mu-opioid receptor and acted as a full agonist, while other analogs with different degrees of rigidity failed to activate the receptor. [9]While direct comparisons of cyclopentane versus cyclohexane amino acid analogs in the same opioid peptide scaffold are less common in the literature, the principle of using cyclic constraints to achieve receptor selectivity is well-established. The choice between a five- or six-membered ring would depend on the specific conformational requirements of the target opioid receptor subtype.

Part 3: Experimental Protocols for Evaluation

To objectively compare the biological activity of novel cyclopentane and cyclohexane amino acid analogs, rigorous and standardized experimental protocols are essential.

Protocol for Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal tissues.

  • Assay Buffer: Prepare an appropriate binding buffer with a defined pH and ionic strength.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-labeled) and varying concentrations of the test compound (cyclopentane or cyclohexane analog).

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at a specific temperature).

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol for a Cell-Based Functional Assay (e.g., cAMP Accumulation Assay)

This assay assesses the functional activity (agonist or antagonist) of a compound by measuring its effect on a downstream signaling pathway, such as the production of cyclic AMP (cAMP).

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing the target G-protein coupled receptor (GPCR).

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Treatment:

    • Agonist Mode: Add varying concentrations of the test compound.

    • Antagonist Mode: Add a fixed concentration of a known agonist along with varying concentrations of the test compound.

  • Incubation: Incubate the cells for a specific time to allow for cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration and determine the EC50 (effective concentration to produce 50% of the maximal response).

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration and determine the IC50.

G Start Synthesized Analogs (Cyclopentane & Cyclohexane) Binding_Assay Competitive Radioligand Binding Assay Start->Binding_Assay Functional_Assay Cell-Based Functional Assay Start->Functional_Assay Data_Analysis Data Analysis (IC50, EC50, Ki) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Workflow for the experimental evaluation of cyclic amino acid analogs.

Conclusion and Future Perspectives

The choice between a cyclopentane and a cyclohexane scaffold in the design of amino acid analogs is a critical decision that significantly impacts the resulting biological activity. Cyclohexane analogs, with their stable chair conformation, offer a more rigid and predictable platform for presenting pharmacophores. This rigidity can be advantageous for targets with well-defined binding pockets. In contrast, the greater conformational flexibility of cyclopentane analogs, through pseudorotation, may be beneficial for targets that require an induced-fit binding mode or for exploring a broader conformational space.

Ultimately, the optimal choice of scaffold is target-dependent. The experimental data presented in the case studies underscore the importance of empirical testing to elucidate the structure-activity relationships for a given biological target. Future research in this area will likely involve the exploration of more complex polycyclic systems and the use of computational modeling to better predict the conformational preferences and binding modes of these constrained analogs, thereby accelerating the drug discovery process.

References

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. PubMed Central.

  • The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed.

  • Structure-activity relationship studies optimizing the antiproliferative activity of novel cyclic somatostatin analogues containing a restrained cyclic beta-amino acid. PubMed.

  • Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies. PubMed Central.

  • Synthesis of cyclohexane- and cyclopentane di(aminomethylenebisphosphonic) acids 39 an 41 and α-amino-gem-bisphosphonic acids 43 and 45. ResearchGate.

  • Conformational analysis of cycloalkanes. ResearchGate.

  • Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. ResearchGate.

  • Mechanisms of action of gabapentin. PubMed.

  • Cyclic opioid peptides. PubMed Central.

  • Structural and Functional Aspects of RGD-Containing Cyclic Pentapeptides as Highly Potent and Selective Integrin αVβ3 Antagonists. Journal of the American Chemical Society.

  • Structure-activity relationships of middle-size cyclic peptides, KRAS inhibitors derived from an mRNA display. ResearchGate.

  • Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain. PubMed Central.

  • Cyclic RGD Peptides Incorporating Cycloalkanes: Synthesis and Evaluation as PET Radiotracers for Tumor Imaging. PubMed Central.

  • Gabapentin. Wikipedia.

  • GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate.

  • Cyclohexane Conformations. Master Organic Chemistry.

  • Cyclopentane Synthesis. Baran Lab.

  • What is the mechanism of Gabapentin?. Patsnap Synapse.

  • How to synthesize cyclopentane from cyclohexane?. Chemistry Stack Exchange.

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.

  • Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies. ResearchGate.

  • Fluorescent Mu Selective Opioid Ligands from a Mixture Based Cyclic Peptide Library. PubMed Central.

  • Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega.

  • 3.2 Neurotransmitters Made from Amino Acids. Introduction to Behavioral Neuroscience | OpenStax.

  • 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts.

  • Gabapentin. StatPearls - NCBI Bookshelf.

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.

  • Biogenic Amine Neurotransmitters (Section 1, Chapter 12, Part 1). Neuroscience Online.

  • Structure-activity relationships and development of disulfide-rich cyclic peptides as pharmaceutical templates. UQ eSpace - The University of Queensland.

  • Design of a Stable Cyclic Peptide Analgesic Derived from Sunflower Seeds that Targets the κ-Opioid Receptor for the Treatment of Chronic Abdominal Pain. Journal of Medicinal Chemistry - ACS Publications.

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. ResearchGate.

  • Pharmacological Effect of GABA Analogues on GABA-2 Receptors and Their Subtype Selectivity. Semantic Scholar.

  • Optimization of RGD-Containing Cyclic Peptides against αvβ3 Integrin. AACR Journals.

  • Carnosic Acid and Its Semisynthetic Derivatives as Promising Anticancer Agents. MDPI.

  • The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics (RSC Publishing).

  • Cyclobutane analogs of GABA. PubMed.

  • Insights into the Binding of Cyclic RGD Peptidomimetics to a5b1 Integrin by using Live-Cell NMR And Computational Studies. AIR Unimi.

  • Cyclopentane Conformational Analysis. Scribd.

  • Gabapentin: Uses, Side Effects, Dosages, Interactions & More. Cleveland Clinic.

  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. MDPI.

  • Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. PubMed Central.

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews - ACS Publications.

  • GABAA receptor positive allosteric modulator. Wikipedia.

  • Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. PubMed Central.

  • Cyclic mu-opioid receptor ligands containing multiple N-methylated amino acid residues. Europe PMC.

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PubMed Central.

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Peptides Containing Ethyl cis-2-Amino-1-Cyclopentane Carboxylate

For researchers, medicinal chemists, and drug development professionals, the integration of non-natural amino acids like ethyl cis-2-amino-1-cyclopentane carboxylate (Acpc) into peptides is a powerful strategy to impart...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the integration of non-natural amino acids like ethyl cis-2-amino-1-cyclopentane carboxylate (Acpc) into peptides is a powerful strategy to impart desirable conformational constraints and enhance biological activity. The rigid cyclopentane ring of Acpc can induce specific secondary structures, such as β-turns and helices, which are crucial for molecular recognition and therapeutic efficacy. However, the precise characterization of these complex structures requires a multi-faceted analytical approach. This guide provides an in-depth comparison of the three cornerstone techniques for the structural elucidation of Acpc-containing peptides: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. We will explore the causality behind experimental choices, present supporting data from the literature, and provide detailed protocols to empower your research.

The Unique Structural Influence of Acpc

The incorporation of the cyclic β-amino acid Acpc into a peptide backbone significantly restricts the available conformational space. Unlike linear amino acids, the cyclopentane ring limits the flexibility around the peptide bonds, often nucleating well-defined secondary structures. Understanding the precise three-dimensional arrangement of these peptides is paramount for establishing structure-activity relationships (SAR) and optimizing drug design.

A Comparative Analysis of Key Analytical Techniques

The complete structural elucidation of an Acpc-containing peptide is rarely achieved with a single technique. Instead, a synergistic approach leveraging the strengths of Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography provides a comprehensive understanding from the primary sequence to the intricate details of its three-dimensional fold.

Workflow for Structural Elucidation of Acpc-Containing Peptides

cluster_0 Primary Structure cluster_1 Secondary & Tertiary Structure (Solution) cluster_2 High-Resolution 3D Structure (Solid-State) MS Mass Spectrometry (MS) - Molecular Weight Confirmation - Amino Acid Sequencing NMR NMR Spectroscopy - Conformational Analysis - 3D Structure in Solution MS->NMR Sequence information guides NMR assignments Xray X-ray Crystallography - Atomic Resolution Structure - Packing Interactions NMR->Xray Solution conformation informs crystallization strategies Xray->NMR Crystal structure provides a starting model for NMR refinement

Caption: A typical workflow for the comprehensive structural elucidation of an Acpc-containing peptide.

Mass Spectrometry: The First Step in Structural Verification

Mass spectrometry is an indispensable tool for the initial characterization of synthetic peptides. It provides rapid and accurate determination of the molecular weight, confirming the successful synthesis and incorporation of the Acpc residue. Tandem mass spectrometry (MS/MS) is then employed to determine the amino acid sequence.

Causality in Experimental Choices for MS

The choice of ionization technique and fragmentation method is critical for obtaining informative mass spectra of Acpc-containing peptides. Electrospray ionization (ESI) is generally preferred for its soft ionization, which keeps the peptide intact for molecular weight determination. For sequencing, collision-induced dissociation (CID) is the most common fragmentation method. The fragmentation pattern of peptides containing the rigid Acpc residue can sometimes be altered compared to linear peptides, and thus careful analysis of the b- and y-ion series is necessary.

Supporting Experimental Data: Tandem MS of an Acpc-Containing Peptide
Technique Information Obtained Strengths Limitations
Mass Spectrometry (MS) Primary Structure (Amino Acid Sequence and Molecular Weight)High sensitivity, speed, and accuracy for mass determination.Provides limited information on 3D conformation. Fragmentation of cyclic peptides can be complex.
NMR Spectroscopy Secondary and Tertiary Structure in Solution, DynamicsProvides detailed conformational information in a physiologically relevant state. Can characterize dynamic regions.Requires larger sample amounts. Structure determination can be time-consuming. Limited to soluble peptides.
X-ray Crystallography High-Resolution 3D Structure in Solid-StateProvides atomic-level detail of the peptide's conformation.Requires the peptide to form well-ordered crystals, which can be challenging. The solid-state conformation may not fully represent the solution-state structure.
Experimental Protocol: Tandem MS for Sequencing of an Acpc-Containing Peptide
  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water, acetonitrile, and a small amount of formic acid to facilitate protonation.

  • Infusion and Ionization: Infuse the sample into an electrospray ionization source coupled to a tandem mass spectrometer.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide and confirm its molecular weight.

  • Precursor Ion Selection: Select the protonated molecular ion of the peptide for fragmentation.

  • Collision-Induced Dissociation (CID): Subject the selected precursor ion to collisions with an inert gas (e.g., argon or nitrogen) in the collision cell.

  • MS2 Scan: Acquire a product ion scan (MS2) to detect the fragment ions.

  • Data Analysis: Analyze the MS2 spectrum to identify the b- and y-ion series. The amino acid sequence is determined by calculating the mass differences between the fragment ions.

NMR Spectroscopy: Unraveling the Conformational Landscape in Solution

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, which often mimics their biologically active state. For Acpc-containing peptides, NMR can reveal the specific secondary structures induced by the cyclic residue.

Causality in Experimental Choices for NMR

A suite of 2D NMR experiments is typically required for complete structural elucidation.

  • COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of the amino acid residues, including the protons of the Acpc cyclopentane ring.[1][2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximities between protons that are close in space (< 5 Å), which is crucial for determining the peptide's fold.[3]

Supporting Experimental Data: Conformational Analysis of an Acpc-Containing Peptide by NMR

Studies on peptides containing Acpc have shown that the cis-isomer has a high propensity to induce β-turn structures.[4] For example, in a model peptide, NOE correlations between the amide proton of one residue and the alpha-proton of the preceding residue (dαN(i, i+1)) are indicative of a turn. The specific pattern of NOEs involving the Acpc residue and its neighbors allows for the precise characterization of the turn type.

NMR Parameter Structural Information
Chemical Shifts Deviations from random coil values indicate the presence of secondary structure.
³J(HN,Hα) Coupling Constants Provide information on the backbone dihedral angle φ.
NOE Connectivities Reveal through-space proximities between protons, defining the peptide's fold.
Temperature Coefficients Identify protons involved in intramolecular hydrogen bonds.
Experimental Protocol: 2D NMR for Conformational Analysis of an Acpc-Containing Peptide
  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Add a small amount of a reference compound like DSS or TSP.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and concentration.

  • 2D TOCSY: Acquire a 2D TOCSY spectrum with a mixing time of ~80 ms to identify all protons within each amino acid's spin system.

  • 2D NOESY: Acquire a 2D NOESY spectrum with a mixing time of 200-400 ms to observe through-space correlations.

  • Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their respective amino acid residues in the peptide sequence.

  • Structural Restraint Generation: Identify and quantify NOE cross-peaks to generate distance restraints. Measure ³J(HN,Hα) coupling constants to obtain dihedral angle restraints.

  • Structure Calculation: Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR.

X-ray Crystallography: The Gold Standard for High-Resolution Structure

X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state. While obtaining suitable crystals can be a significant hurdle, a successful crystal structure offers unparalleled detail of bond lengths, angles, and the overall molecular conformation.

Causality in Experimental Choices for Crystallography

The success of X-ray crystallography is highly dependent on the ability of the peptide to form well-ordered crystals. The choice of crystallization conditions (e.g., solvent, precipitant, temperature) is determined through extensive screening. The presence of the rigid Acpc residue can sometimes facilitate crystallization by pre-organizing the peptide into a more defined conformation.

Supporting Experimental Data: Crystal Structure of a Peptide Containing a Cyclic β-Amino Acid

Crystal structures of peptides containing cyclic β-amino acids, such as trans-2-aminocyclopentanecarboxylic acid (trans-ACPC), have revealed their propensity to form well-defined helical structures, specifically a 12-helix.[5] These structures are stabilized by a network of intramolecular hydrogen bonds. The high resolution of these crystal structures allows for the precise determination of backbone torsion angles and the orientation of side chains.

Experimental Protocol: X-ray Crystallography of an Acpc-Containing Peptide
  • Crystallization Screening: Screen a wide range of crystallization conditions using techniques like hanging drop or sitting drop vapor diffusion. Vary parameters such as pH, temperature, peptide concentration, and the type and concentration of precipitants.

  • Crystal Optimization: Optimize the conditions that yield initial microcrystals to obtain larger, diffraction-quality crystals.

  • Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source. Collect the diffraction data as the crystal is rotated.

  • Data Processing: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: Determine the initial phases of the reflections using methods such as molecular replacement (if a homologous structure is available) or direct methods.

  • Model Building and Refinement: Build an initial model of the peptide into the electron density map and refine the model against the experimental data to improve its fit and geometry.

  • Structure Validation: Assess the quality of the final model using tools like PROCHECK to analyze its stereochemical parameters.

Logical Relationship between Analytical Techniques

MS Mass Spectrometry (Primary Structure) NMR NMR Spectroscopy (Solution Conformation) MS->NMR Provides sequence for resonance assignment Interpretation Comprehensive Structural Understanding MS->Interpretation Xray X-ray Crystallography (Solid-State Structure) NMR->Xray Informs on conformational heterogeneity for crystallization NMR->Interpretation Xray->NMR Offers a high-resolution model for solution state comparison Xray->Interpretation

Caption: The interplay between MS, NMR, and X-ray crystallography for a comprehensive structural analysis.

Conclusion

The structural elucidation of peptides containing ethyl cis-2-amino-1-cyclopentane carboxylate requires a synergistic application of mass spectrometry, NMR spectroscopy, and X-ray crystallography. Mass spectrometry provides the foundational sequence information. NMR spectroscopy reveals the peptide's conformational ensemble and dynamics in a solution environment, which is often reflective of its bioactive state. X-ray crystallography, when successful, delivers an atomic-resolution snapshot of the peptide's structure in the solid state. By integrating the data from these powerful analytical techniques, researchers can gain a comprehensive understanding of the structural implications of incorporating Acpc into peptides, thereby accelerating the design and development of novel peptide-based therapeutics.

References

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4535–4546. [Link]

  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Biosciences, 6(2), 183-199. [Link]

  • Gibbs, J. H., & DiMarzio, E. A. (1959). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Biochemical and Biophysical Research Communications, 1(4), 239-246. [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

  • Choi, S. H., Guzei, I. A., Spencer, L. C., & Gellman, S. H. (2004). Crystallographic characterization of 12-helical secondary structure in beta-peptides containing side chain groups. Journal of the American Chemical Society, 126(40), 12772-12773. [Link]

  • Nowick, J. S. (2023). Cyclic β-sheet peptides. Methods in Enzymology, 683, 1-23. [Link]

  • Gibbs, J. H., & DiMarzio, E. A. (1959). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Biochemical and Biophysical Research Communications, 1(4), 239-246. [Link]

  • Makura, Y., Ueda, A., Kato, T., Iyoshi, A., Higuchi, M., Doi, M., & Tanaka, M. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions. International Journal of Molecular Sciences, 22(10), 5364. [Link]

  • Tanaka, M., et al. (2021). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 6(35), 22695-22700. [Link]

  • Berlicki, L., et al. (2013). Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. Current Medicinal Chemistry, 20(27), 3367-3377. [Link]

  • Makura, Y., Ueda, A., Kato, T., Iyoshi, A., Higuchi, M., Doi, M., & Tanaka, M. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. International Journal of Molecular Sciences, 22(10), 5364. [Link]

  • Iglesias, B., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8159-8169. [Link]

  • Berlicki, L. (2018). Some important cyclic β-amino acids. In β-Amino Acids and Their Applications. IntechOpen. [Link]

  • Gopi, H. N., et al. (2018). X‐ray structure of peptides (a) P1 and (b) P2. Chemistry – An Asian Journal, 13(21), 3236-3240. [Link]

  • Weyher, E., et al. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(1), 123-130. [Link]

  • Vachet, R. W., & Glish, G. L. (2004). Mass spectrometry of peptides and proteins. Analytical Chemistry, 76(12), 340A-348A. [Link]

  • Suresh, S., & Vijayan, M. (1983). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-arginine D-glutamate monohydrate. Journal of Biosciences, 5(3), 231-240. [Link]

  • Peacock, H. (2022). Conformational design of cyclic peptides. University of Glasgow. [Link]

  • Vögeli, B., et al. (2014). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 136(10), 3851-3861. [Link]

  • Mascot. (n.d.). Peptide fragmentation. Matrix Science. [Link]

Sources

Validation

A Comparative Guide to the Efficacy of Resolving Agents for 2-Aminocyclopentanecarboxylic Acid

For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of building blocks is paramount. 2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of building blocks is paramount. 2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained amino acid analog that has garnered significant interest in the design of peptidomimetics, foldamers, and pharmacologically active agents. The biological activity of these molecules is intrinsically tied to their three-dimensional structure, making the isolation of pure enantiomers of ACPC a critical step in their synthesis. This guide provides an in-depth comparison of the efficacy of various resolving agents for the enantiomeric separation of 2-aminocyclopentanecarboxylic acid and its derivatives, supported by experimental data from peer-reviewed literature.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Classical resolution remains a widely practiced and scalable method for separating enantiomers. The underlying principle is the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics.[1] When a racemic mixture, such as (±)-2-aminocyclopentanecarboxylic acid or its ester derivative, is treated with a single enantiomer of a chiral resolving agent (typically a chiral acid or base), two diastereomeric salts are formed. These salts exhibit different solubilities in a given solvent system, allowing for the selective crystallization of one diastereomer, thereby enriching the solution with the other. Subsequent liberation of the resolving agent from the crystallized salt yields the desired enantiomerically pure compound.

G cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Fractional Crystallization cluster_4 Isolation of Pure Enantiomer racemic (R)-ACPC + (S)-ACPC salts [(R)-ACPC • (+)-Agent] + [(S)-ACPC • (+)-Agent] racemic->salts Reaction agent (+)-Resolving Agent agent->salts crystal Crystallized Salt [(R)-ACPC • (+)-Agent] salts->crystal Different Solubility mother_liquor Mother Liquor Enriched in [(S)-ACPC • (+)-Agent] salts->mother_liquor pure_enantiomer (R)-ACPC crystal->pure_enantiomer Liberation of Agent

Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

Comparative Analysis of Resolving Agents

The choice of resolving agent is critical and often empirical, depending on the specific substrate and its derivatives. Below is a comparison of resolving agents reported in the literature for the resolution of 2-aminocyclopentanecarboxylic acid and its precursors.

Dibenzoyltartaric Acid (DBTA)

Dibenzoyltartaric acid is a powerful and frequently used resolving agent for amines. Its rigid structure and multiple hydrogen bonding sites facilitate the formation of well-defined crystalline salts.

A notable application of DBTA is in the resolution of an ethyl ester intermediate of cis-ACPC. Specifically, (+)-dibenzoyl-d-tartaric acid ((D)-DBTA) was employed to resolve a racemic mixture of the (1R,2S)- and (1S,2R)-amino esters.[2][3] This process efficiently yielded the salt of the desired (1R,2S)-amino ester.[2][3] For the resolution of the corresponding opposite enantiomer, (-)-dibenzoyl-l-tartaric acid was utilized.[3]

The crystal structure of the diastereomeric salt reveals strong interactions, including O-H···O, N-H···O, and C-H···O hydrogen bonds between the ester and amino groups of the ACPC derivative and the carboxylate of DBTA, which accounts for its effectiveness in this resolution.[3]

Mandelic Acid

Mandelic acid and its derivatives are another class of effective resolving agents for amines.[4] While direct resolution of unprotected ACPC with mandelic acid is not extensively documented in the reviewed literature, it has been successfully applied to a protected derivative. Specifically, the ethyl ester of N-4-fluorobenzylated cis-ACPC has been resolved using mandelic acid.[2][5] This highlights a common strategy in classical resolution: if the target molecule itself does not form suitable crystalline salts, derivatization of the amino or carboxyl group can significantly improve the chances of successful resolution.

Other Resolving Agents for N-Protected ACPC

For cis-ACPC, resolution has often been achieved after N-protection, which modifies the molecule's properties to be more amenable to salt formation with specific resolving agents. Two examples are:

  • Dehydroabiethylamine: This chiral amine has been used to resolve N-Cbz-protected cis-ACPC.[2][5]

  • Ephedrine: This alkaloid has been employed for the resolution of N-Boc-protected cis-ACPC.[2][5]

The necessity of using protected derivatives with these agents suggests that the free amino acid may not form diastereomeric salts with adequate differences in solubility with these specific resolving agents.

Resolving AgentSubstrateYield of Diastereomeric SaltNumber of CrystallizationsReference
(+)-Dibenzoyl-d-tartaric acid ((D)-DBTA)Ethyl (1R,2S)/(1S,2R)-2-aminocyclopentanecarboxylate58%2-3[2][3]
Mandelic AcidEthyl ester of N-4-fluorobenzylated cis-ACPCNot specifiedNot specified[2][5]
DehydroabiethylamineN-Cbz-protected cis-ACPCNot specifiedNot specified[2][5]
EphedrineN-Boc-protected cis-ACPCNot specifiedNot specified[2][5]

Experimental Protocol: Resolution of Ethyl cis-2-Aminocyclopentanecarboxylate with (+)-Dibenzoyl-d-tartaric Acid

This protocol is based on the methodology described by Szymański et al. (2024).[2][3] It provides a robust procedure for obtaining the enantiomerically pure precursor to cis-ACPC.

Rationale: This protocol targets the resolution of the amino ester intermediate rather than the final amino acid. This can be advantageous as esters are often more soluble in common organic solvents, providing a wider range of conditions for crystallization. (D)-DBTA is selected for its proven ability to form highly crystalline salts with amines, facilitating efficient separation.

G start Start: Racemic Amino Ester + (D)-DBTA in Acetonitrile dissolve Heat to Dissolve start->dissolve cool Cool to Room Temperature (Initiate Crystallization) dissolve->cool filter Filter to Collect Crystals (Diastereomeric Salt) cool->filter wash Wash with Cold Acetonitrile filter->wash recrystallize Recrystallize from Acetonitrile/Water (2-3 times for high purity) wash->recrystallize end End: Pure Diastereomeric Salt recrystallize->end

Caption: Experimental Workflow for the Resolution of ACPC Ethyl Ester.

Step-by-Step Procedure:

  • Salt Formation: In a suitable reaction vessel, dissolve the crude racemic ethyl cis-2-aminocyclopentanecarboxylate in acetonitrile. Add an equimolar amount of (+)-dibenzoyl-d-tartaric acid.

  • Crystallization: Heat the mixture until a clear solution is obtained. Prolonged heating should be avoided as it may negatively affect the yield. Allow the solution to cool slowly to room temperature to induce crystallization.

  • Isolation: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold acetonitrile to remove residual mother liquor.

  • Purification (Recrystallization): To achieve high enantiomeric purity, perform two to three recrystallizations. For larger scales, a mixture of acetonitrile and water can be used as the solvent for recrystallization. The addition of water increases the solubility of the salt, facilitating dissolution, while subsequent cooling promotes precipitation.[3]

  • Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium bicarbonate) to neutralize the tartaric acid and liberate the free amino ester. The free amine can then be extracted into an organic solvent.

  • Hydrolysis: The enantiomerically pure amino ester can be hydrolyzed under acidic conditions to yield the final target, enantiomerically pure 2-aminocyclopentanecarboxylic acid.

Conclusion

The classical resolution of 2-aminocyclopentanecarboxylic acid and its derivatives is a viable and scalable method for obtaining enantiomerically pure material. The choice of resolving agent is highly dependent on the specific substrate. For the resolution of the ethyl ester of cis-ACPC, dibenzoyltartaric acid has been demonstrated to be highly effective, with a well-documented procedure and good yields.[2][3] For N-protected derivatives of cis-ACPC, other resolving agents such as mandelic acid , dehydroabiethylamine , and ephedrine have been successfully employed.[2][5]

This guide underscores the importance of screening different resolving agents and considering derivatization of the target molecule to achieve efficient diastereomeric salt formation and crystallization. The provided data and protocols offer a strong starting point for researchers and process chemists working on the synthesis of chiral cyclopentane-based amino acids.

References

  • Szymański, W., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid — A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760-4767. [Link]

  • Szymański, W., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. [Link]

  • Szymański, W., et al. (2024). (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]

  • Google Patents. (1980). Optically active amino acid-mandelic acid complexes.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.